2-Fluoro-4,5-dimethoxybenzonitrile
Description
Properties
IUPAC Name |
2-fluoro-4,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKGCLSVCWWARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378963 | |
| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119396-88-2 | |
| Record name | 2-Fluoro-4,5-dimethoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119396-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzonitrile (CAS: 119396-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4,5-dimethoxybenzonitrile is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive nitrile group, a fluorine atom, and two methoxy groups, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in pharmaceutical research and development. The strategic placement of the fluoro and methoxy substituents on the benzonitrile core influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, making it a key intermediate in the development of novel therapeutic agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 119396-88-2 |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.17 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 141 - 145 °C[1] |
| Purity | ≥ 98% (GC)[1] |
| Boiling Point | 263.1 °C at 760 mmHg |
| Flash Point | 112.9 °C |
| Solubility | Soluble in organic solvents |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, its structure suggests that it can be prepared through multi-step synthetic routes starting from simpler aromatic precursors. The introduction of the fluorine, methoxy, and nitrile groups would likely involve standard transformations in organic synthesis, such as electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.
The reactivity of this compound is primarily dictated by its functional groups. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. The fluorine atom, positioned ortho to the nitrile group, activates the aromatic ring for nucleophilic aromatic substitution (SNAFAr) reactions, allowing for the displacement of the fluorine by various nucleophiles. The two methoxy groups are electron-donating and can influence the regioselectivity of further electrophilic aromatic substitution reactions.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system and for oncological applications.[1] Its structural motifs are found in molecules designed as kinase inhibitors and neuroprotective agents.
Intermediate in the Synthesis of Kinase Inhibitors
The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound can serve as a precursor to substituted anilinoquinazolines, a class of compounds known to inhibit the activity of various protein kinases involved in cancer cell proliferation and survival.
The general synthetic approach involves the conversion of the benzonitrile to an anthranilonitrile derivative, which can then be cyclized to form the quinazoline ring system. The fluorine atom can be displaced by a substituted aniline in a crucial nucleophilic aromatic substitution step to introduce the key pharmacophoric element.
Experimental Workflow: Synthesis of a Quinazoline Kinase Inhibitor Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a 4-anilinoquinazoline intermediate from this compound.
Caption: Generalized synthetic workflow for a quinazoline kinase inhibitor.
Precursor for Neuroprotective Agents
The unique electronic properties conferred by the fluorine and methoxy groups make this compound an attractive starting material for the synthesis of compounds with potential neuroprotective activity. The development of flavone derivatives, which are known for their antioxidant and neuroprotective effects, can be facilitated using this building block.
Logical Relationship: Rationale for Use in Neuroprotective Agent Synthesis
The following diagram outlines the logical considerations for employing this compound in the design of neuroprotective agents.
Caption: Rationale for using the compound in neuroprotective agent synthesis.
Experimental Protocols
While a specific protocol for a reaction starting directly with this compound is not detailed in the searched literature, a general procedure for a key reaction type, nucleophilic aromatic substitution, is provided below. This type of reaction is crucial for the derivatization of this compound in many synthetic routes.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of an Activated Aryl Fluoride:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl fluoride (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)).
-
Addition of Base: Add a suitable base (1.1 to 2.0 equivalents), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.
-
Addition of Nucleophile: Add the desired nucleophile (1.0 to 1.5 equivalents) to the reaction mixture. The nucleophile could be an amine, alcohol, or thiol.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the specific reactants and should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a platform for the development of a wide array of complex molecules, particularly in the field of medicinal chemistry. Its application as an intermediate in the synthesis of kinase inhibitors and potential neuroprotective agents highlights its significance for researchers and drug development professionals. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel therapeutic agents and advanced materials.
References
physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4,5-dimethoxybenzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorine atom, two methoxy groups, and a nitrile functional group, make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its potential reactivity and analytical characterization. While direct experimental data for some properties and biological activities are limited, this guide consolidates available information and provides context based on related chemical structures.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in a laboratory setting.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Pale yellow to light brown crystalline solid | [1][2][3][4] |
| Melting Point | 141-145 °C | [3][4] |
| Boiling Point | 263.1 °C (Predicted) | |
| Solubility | Soluble in organic solvents | [3] |
| Stability | Stable under recommended storage conditions (room temperature, protected from light and moisture) | [3] |
Table 2: Chemical Identifiers and Molecular Properties
| Identifier/Property | Value | Source(s) |
| CAS Number | 119396-88-2 | [4] |
| Molecular Formula | C₉H₈FNO₂ | [4] |
| Molecular Weight | 181.17 g/mol | [4] |
| Synonyms | 4-Cyano-5-fluoroveratrole | [3] |
| Purity (typical) | ≥98% (by GC) | [3][4] |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its three key functional groups: the nitrile, the fluoro substituent, and the dimethoxy-substituted benzene ring.
The nitrile group is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. The reactivity of the nitrile is influenced by the electronic nature of the aromatic ring. The presence of electron-donating methoxy groups may slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile.
The fluorine atom is a key feature influencing the molecule's properties. It increases lipophilicity and can enhance metabolic stability, which are desirable traits in drug candidates. The carbon-fluorine bond is generally strong, rendering the fluoro group stable under many reaction conditions. However, it can also influence the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions, although the electron-donating methoxy groups would generally disfavor such reactions.
The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. However, the positions for substitution are sterically hindered.
Overall, the compound is expected to be stable under standard laboratory conditions. Exposure to strong acids or bases, especially at elevated temperatures, could lead to hydrolysis of the nitrile group.
Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route to this compound could involve the cyanation of a suitably substituted aromatic precursor. For instance, a Sandmeyer-type reaction on an appropriate aniline derivative or a nucleophilic aromatic substitution on a precursor with a good leaving group could be envisaged. A more direct approach could be the cyanation of a corresponding aldehyde or the dehydration of an amide. The following diagram illustrates a generalized synthetic workflow.
Purification Protocol (General)
Purification of the crude product would likely involve standard techniques such as recrystallization or column chromatography.
-
Recrystallization: A solvent screen should be performed to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols (e.g., ethanol, isopropanol) or mixtures including ethyl acetate and a non-polar solvent like hexanes could be good starting points.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) would be appropriate.
Analytical Methods (General)
The identity and purity of this compound can be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons and the methoxy groups.
-
¹³C NMR would provide information on the number and types of carbon atoms.
-
¹⁹F NMR would show a singlet corresponding to the single fluorine atom.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and confirm its molecular weight from the mass spectrum of the parent ion.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid), would be suitable for determining the purity of the compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. Studies on structurally related benzonitriles and their derivatives have shown a wide range of biological activities, including but not limited to, enzyme inhibition and antimicrobial effects.[1][2][5] The presence of the fluoro and dimethoxy substituents on the benzonitrile scaffold suggests that this compound could be a valuable starting point for medicinal chemistry campaigns. However, any potential biological effects would need to be determined through dedicated screening and in vitro/in vivo studies.
Conclusion
This compound is a well-characterized compound in terms of its fundamental physical and chemical properties. Its multifunctional structure presents numerous possibilities for chemical transformations, making it a potentially valuable intermediate in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental protocols for its synthesis and analysis are not widely published, established methods for similar compounds provide a solid foundation for laboratory work. A significant knowledge gap exists regarding its biological activity, and this represents a clear opportunity for future research. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this intriguing molecule.
References
- 1. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile from Veratrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of 2-Fluoro-4,5-dimethoxybenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available veratrole. The synthesis involves a multi-step process encompassing formylation, nitration, reduction, diazotization, fluorination, and conversion of the aldehyde to a nitrile. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for each key transformation.
Overview of the Synthetic Pathway
The synthesis of this compound from veratrole is a multi-step process that introduces the required functional groups onto the aromatic ring in a controlled manner. The overall strategy involves the initial formylation of veratrole, followed by a series of transformations to introduce the fluorine atom at the 2-position and convert the aldehyde group into a nitrile.
A plausible and documented synthetic route proceeds through the following key intermediates:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): Synthesized by the formylation of veratrole.
-
4,5-Dimethoxy-2-nitrobenzaldehyde: Obtained through the nitration of veratraldehyde.
-
2-Amino-4,5-dimethoxybenzaldehyde: Formed by the reduction of the nitro group.
-
2-Fluoro-4,5-dimethoxybenzaldehyde: Synthesized via the Balz-Schiemann reaction of the corresponding diazonium salt.
-
2-Fluoro-4,5-dimethoxybenzaldehyde oxime: An intermediate in the conversion of the aldehyde to the nitrile.
-
This compound: The final product, obtained by the dehydration of the oxime.
The following diagram illustrates the overall synthetic pathway:
Caption: Overall synthesis pathway from veratrole to this compound.
Experimental Protocols and Quantitative Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison.
Step 1: Formylation of Veratrole to 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
The introduction of a formyl group onto the veratrole ring can be achieved via the Vilsmeier-Haack reaction.
Experimental Protocol:
A solution of veratrole in a suitable solvent, such as dichloromethane, is treated with a Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction is typically carried out at low temperatures and then allowed to warm to room temperature. The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate, followed by extraction and purification of the product.
| Reagent/Parameter | Molar Ratio (to Veratrole) | Conditions | Yield (%) |
| Veratrole | 1.0 | - | - |
| POCl₃ | 1.1 - 1.5 | 0 °C to rt | 85-95 |
| DMF | 1.1 - 1.5 | Dichloromethane | - |
| Sodium Acetate | Excess | Work-up | - |
Workflow for Vilsmeier-Haack Formylation:
Caption: Experimental workflow for the Vilsmeier-Haack formylation of veratrole.
Step 2: Nitration of 3,4-Dimethoxybenzaldehyde
The nitration of veratraldehyde introduces a nitro group at the 2-position, ortho to one of the methoxy groups.
Experimental Protocol:
3,4-Dimethoxybenzaldehyde is dissolved in a suitable solvent, such as acetic acid or sulfuric acid, and treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration and purified.
| Reagent/Parameter | Molar Ratio (to Veratraldehyde) | Conditions | Yield (%) |
| 3,4-Dimethoxybenzaldehyde | 1.0 | - | - |
| Nitric Acid | 1.1 - 1.5 | 0-10 °C | 65-85 |
| Sulfuric Acid | Catalytic to solvent | Acetic Acid | - |
Step 3: Reduction of 4,5-Dimethoxy-2-nitrobenzaldehyde
The nitro group is reduced to an amino group to prepare for the subsequent diazotization reaction.
Experimental Protocol:
The nitro compound is reduced using a variety of reducing agents. A common method involves the use of a metal, such as iron or tin, in the presence of an acid, like hydrochloric acid. The reaction is typically carried out at elevated temperatures. After the reaction is complete, the mixture is basified to precipitate the product, which is then extracted and purified.
| Reagent/Parameter | Molar Ratio (to Nitro compound) | Conditions | Yield (%) |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | 1.0 | - | - |
| Iron powder | 3.0 - 5.0 | Reflux | 80-90 |
| Hydrochloric Acid | Catalytic | Ethanol/Water | - |
Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)
The amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to introduce the fluorine atom.
Experimental Protocol:
The amino compound is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and diazotized at low temperature with an aqueous solution of sodium nitrite. The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield the fluoro-substituted product.
| Reagent/Parameter | Molar Ratio (to Amino compound) | Conditions | Yield (%) |
| 2-Amino-4,5-dimethoxybenzaldehyde | 1.0 | - | - |
| Sodium Nitrite | 1.1 | 0-5 °C | 50-70 |
| Tetrafluoroboric Acid | 2.0 - 3.0 | 0-5 °C, then heat | - |
Step 5 & 6: Conversion of 2-Fluoro-4,5-dimethoxybenzaldehyde to this compound
This two-step, one-pot conversion involves the formation of an oxime intermediate, which is then dehydrated to the nitrile.
Experimental Protocol:
2-Fluoro-4,5-dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate or pyridine, to form the corresponding oxime. The crude oxime is then dehydrated without isolation using a dehydrating agent such as acetic anhydride, thionyl chloride, or a catalytic amount of a strong acid. The final product is isolated by extraction and purified by crystallization or chromatography.
| Reagent/Parameter | Molar Ratio (to Aldehyde) | Conditions | Yield (%) |
| 2-Fluoro-4,5-dimethoxybenzaldehyde | 1.0 | - | - |
| Hydroxylamine Hydrochloride | 1.1 - 1.5 | rt to reflux | 80-95 |
| Base (e.g., Sodium Acetate) | 1.1 - 1.5 | Ethanol/Water | - |
| Dehydrating Agent (e.g., Acetic Anhydride) | 2.0 - 3.0 | Reflux | - |
Workflow for Aldehyde to Nitrile Conversion:
Caption: Experimental workflow for the one-pot conversion of the aldehyde to the nitrile.
Conclusion
The synthesis of this compound from veratrole is a challenging but feasible multi-step process. The key steps involve the strategic introduction of functional groups onto the aromatic ring. While the individual reactions are generally well-established in organic chemistry, the overall yield and purity of the final product will depend on the careful optimization of each step. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important intermediate. Further optimization of reaction conditions and purification techniques may be necessary to achieve the desired scale and purity for specific applications.
A Guide to the Spectral Analysis of 2-Fluoro-4,5-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound 2-Fluoro-4,5-dimethoxybenzonitrile. Due to the limited availability of public spectral data for this specific molecule, this document outlines the theoretical values and standard methodologies used for its characterization. This information is intended to guide researchers in the analysis and confirmation of the structure of this compound.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the following key characteristics:
Predicted Spectral Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis based on the structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.3 | d | 1H | ~8.0 | H-6 |
| ~6.8 | d | 1H | ~12.0 | H-3 |
| ~3.95 | s | 3H | - | OCH₃ |
| ~3.90 | s | 3H | - | OCH₃ |
Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 (d, J ≈ 250 Hz) | C-2 |
| ~150 | C-5 |
| ~145 | C-4 |
| ~118 (d, J ≈ 20 Hz) | C-6 |
| ~117 | CN |
| ~105 (d, J ≈ 25 Hz) | C-3 |
| ~100 (d, J ≈ 5 Hz) | C-1 |
| ~56.5 | OCH₃ |
| ~56.0 | OCH₃ |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other nearby carbons will also exhibit smaller C-F couplings.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (Nitrile) |
| ~1610, 1520, 1480 | C=C (Aromatic) |
| ~1280-1200 | C-O (Aryl ether) |
| ~1100-1000 | C-F |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular ion) |
| 166 | [M - CH₃]⁺ |
| 138 | [M - CH₃ - CO]⁺ or [M - CH₃ - HCN]⁺ |
Experimental Protocols
Standard protocols for obtaining the spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz spectrometer. ¹H NMR spectra are typically recorded with 16-32 scans, while ¹³C NMR spectra may require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion, confirming the elemental composition.
Visualization of Analytical Workflow and Fragmentation
Conclusion
While publicly accessible spectral data for this compound is scarce, the expected NMR, IR, and MS data can be reliably predicted based on its chemical structure. The experimental protocols outlined provide a standard approach for obtaining this data. For researchers working with this compound, it is recommended to acquire a certificate of analysis from the supplier or perform these analytical techniques to confirm the identity and purity of the material. The presented information serves as a valuable baseline for the structural elucidation and characterization of this compound.
References
An In-depth Technical Guide to the Solubility of 2-Fluoro-4,5-dimethoxybenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4,5-dimethoxybenzonitrile. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a predictive analysis based on its molecular structure, along with detailed experimental protocols for determining its solubility in various organic solvents.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The structure of this compound—comprising a benzene ring, a nitrile group, two methoxy groups, and a fluorine atom—suggests a molecule of intermediate polarity. The aromatic ring contributes non-polar character, while the nitrile, methoxy, and fluoro functional groups introduce polarity through dipole-dipole interactions. The nitrile and methoxy groups can also act as hydrogen bond acceptors.
Based on these structural features, a predicted qualitative solubility profile in common organic solvents is presented below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low | The significant polarity from the nitrile, methoxy, and fluoro groups will likely limit solubility in highly non-polar solvents. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound, leading to good solvation. Solvents like DMF and DMSO are highly polar and are expected to be excellent solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | The compound can accept hydrogen bonds from these solvents via its nitrile and methoxy groups, which should facilitate solubility. However, the overall non-polar character of the benzene ring may prevent very high solubility. |
| Water | Low | Despite the presence of polar groups, the molecule's significant non-polar surface area from the aromatic ring is expected to make it sparingly soluble in water. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory method for determining the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). This ensures that the dissolution process has reached equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.
-
Immediately transfer the collected aliquot into a pre-weighed volumetric flask.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Once the solvent is completely removed, weigh the flask containing the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the initial weight of the flask.
-
Solubility can then be expressed in terms of g/L or mol/L.
-
-
Spectroscopic/Chromatographic Method (e.g., HPLC):
-
Dilute the collected aliquot with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical technique (e.g., HPLC with UV detection).
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as a concentration (e.g., in mg/mL, g/L, or mol/L) at the specified temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
The Pivotal Role of 2-Fluoro-4,5-dimethoxybenzonitrile in the Synthesis of Psychoactive Phenethylamines: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4,5-dimethoxybenzonitrile is a key chemical intermediate primarily utilized in the synthesis of a class of psychoactive compounds known as phenethylamines, which are analogues of hallucinogenic amphetamines. While the nitrile compound itself is not biologically active in the traditional sense, its significance lies in its role as a precursor to potent serotonin 5-HT2A receptor agonists. This technical guide elucidates the mechanistic pathway of the derivatives synthesized from this compound, provides a detailed experimental protocol for its conversion to the corresponding benzylamine, and presents quantitative data for related psychoactive compounds.
Introduction
This compound is a substituted benzonitrile that serves as a versatile building block in organic synthesis. Its primary application in the context of biological systems is as a starting material for the creation of potent and selective ligands for neurotransmitter receptors. Specifically, it is a crucial precursor for the synthesis of 2-fluoro-4,5-dimethoxybenzylamine, a core structure in a family of psychoactive phenethylamines. The biological activity of these derivatives is predominantly mediated through their interaction with the serotonin 5-HT2A receptor, a key player in the modulation of mood, perception, and cognition.
Synthesis of 2-Fluoro-4,5-dimethoxybenzylamine
The conversion of this compound to 2-fluoro-4,5-dimethoxybenzylamine is a critical step in the synthesis of its psychoactive derivatives. This transformation is typically achieved through the reduction of the nitrile functional group.
Experimental Protocol: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a general method for the reduction of a benzonitrile to a benzylamine using LiAlH₄.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (typically 1.5 to 2 molar equivalents relative to the nitrile) in anhydrous THF is prepared. The flask is cooled in an ice bath.
-
Addition of Nitrile: A solution of this compound in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling the flask in an ice bath. This procedure, known as the Fieser workup, is crucial for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts.
-
Workup: The resulting slurry is filtered, and the filter cake is washed with THF or another suitable organic solvent. The filtrate is collected, and the organic layer is separated.
-
Extraction and Drying: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude 2-fluoro-4,5-dimethoxybenzylamine.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Mechanism of Action of 2-Fluoro-4,5-dimethoxybenzylamine Derivatives
The psychoactive effects of phenethylamines derived from 2-fluoro-4,5-dimethoxybenzylamine are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.
5-HT2A Receptor Binding and Activation
These compounds act as agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Binding of the ligand to the receptor induces a conformational change, leading to the activation of the associated Gq/G11 protein.
Downstream Signaling Pathway
Activation of the Gq/G11 protein initiates a signaling cascade:
-
Phospholipase C (PLC) Activation: The activated α-subunit of the Gq/G11 protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates a variety of intracellular proteins, leading to a cascade of cellular responses that are believed to underlie the perceptual and cognitive effects of these compounds.
Quantitative Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various psychoactive phenethylamine derivatives at human serotonin receptors. This data is compiled from various scientific publications and is intended for comparative purposes. The derivatives of this compound are expected to have similar receptor interaction profiles.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A EC50 (nM) |
| 2C-B | 4.8 | 13 | 1600 | 8.1 |
| 2C-I | 3.1 | 11 | 2200 | 14 |
| 2C-E | 5.3 | 15 | 2100 | 13 |
| DOI | 0.69 | 2.4 | 120 | 1.1 |
Data is illustrative and sourced from publicly available research. Actual values may vary depending on the experimental conditions.
Visualizations
Synthesis Workflow
5-HT2A Receptor Signaling Pathway
Conclusion
This compound is a compound of significant interest not for its direct biological effects, but for its utility as a precursor in the synthesis of potent psychoactive phenethylamines. The derivatives of this compound primarily exert their effects through agonism at the 5-HT2A receptor, initiating a well-characterized intracellular signaling cascade. Understanding the synthesis and mechanism of action of these derivatives is crucial for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience who are investigating the therapeutic potential and risks associated with this class of compounds. The provided experimental protocol and mechanistic overview serve as a valuable resource for professionals in drug development and related scientific disciplines.
A Technical Review of 2-Fluoro-4,5-dimethoxybenzonitrile and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-Fluoro-4,5-dimethoxybenzonitrile and its structurally related analogs. The document details the synthesis of this important chemical scaffold, its incorporation into biologically active molecules, and the structure-activity relationships that govern their function. This review is designed to serve as a resource for professionals in medicinal chemistry and drug development by summarizing quantitative data, providing detailed experimental protocols, and illustrating key concepts with structured diagrams.
Introduction: A Versatile Scaffold for Medicinal Chemistry
This compound is a substituted aromatic compound that serves as a valuable intermediate or building block in the synthesis of complex organic molecules.[1] Its structure is characterized by three key functional groups: a nitrile (-C≡N), a fluorine atom, and two methoxy (-OCH₃) groups. This specific arrangement of functionalities makes it a versatile precursor in drug discovery for several reasons:
-
Nitrile Group: A versatile synthetic handle that can be converted into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common in pharmacologically active agents.[2]
-
Fluorine Atom: The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating a drug candidate's pharmacokinetic properties.[2][3]
-
Dimethoxy Groups: The electron-donating methoxy groups influence the electronic properties of the aromatic ring and can participate in hydrogen bonding with biological targets. The 4,5-dimethoxy substitution pattern is found in numerous biologically active compounds.[4]
While this compound itself is primarily used as a synthetic intermediate, its core structure is present in a wide range of analogs designed to modulate critical biological targets, most notably protein kinases and G protein-coupled receptors (GPCRs).
Synthesis of the Fluorinated Dimethoxybenzene Core
The synthesis of fluorinated dimethoxybenzene derivatives often involves electrophilic aromatic substitution on a dimethoxybenzene precursor. The directing effects of the methoxy groups and the reaction conditions are critical for achieving the desired regioselectivity. A representative protocol for the nitration of a closely related precursor, 2-fluoro-1,4-dimethoxybenzene, is detailed below.
Experimental Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene[5]
This protocol demonstrates the regioselective nitration of a fluorinated dimethoxybenzene ring system.
-
Preparation: A stirred solution of nitric acid (HNO₃, 64–66%, 143 mL) is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: 2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is added slowly to the cooled nitric acid solution. The temperature is maintained at 0 °C during the addition.
-
Reaction: The solution is stirred for 10 minutes at 0 °C after the addition is complete.
-
Quenching: The reaction mixture is poured onto 600 mL of ice water and stirred for an additional 30 minutes.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene as a solid. The reported yield for this reaction is 90%.
Caption: Workflow for the synthesis of a fluorinated dimethoxynitrobenzene.
Biological Activities of Key Analogs
Analogs derived from the this compound scaffold have been investigated for a range of biological activities, demonstrating significant potential as selective modulators of important disease targets.
Protein Kinase Inhibition
Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major target for drug development.[5] The fluorinated benzonitrile scaffold has been successfully incorporated into potent and selective kinase inhibitors.
Analogs of imidazo[4,5-b]pyridines and pyrrolo[2,1-f][1][6][7]triazines featuring fluoro-substituted phenyl rings have demonstrated potent inhibition of kinases such as Aurora kinases, FLT3, and AAK1.[8][9] The position of the fluorine atom on the phenyl ring is often critical for achieving high potency and selectivity, as well as for modulating properties like metabolic stability and off-target effects (e.g., hERG inhibition).[9]
Table 1: Biological Activity of Fluoro-Substituted Kinase Inhibitor Analogs
| Compound Class | Analog Substitution | Target Kinase | Potency (IC₅₀, nM) | hERG Inhibition (IC₅₀, µM) | Human Liver Microsome Stability (% Metabolized in 30 min) | Reference |
|---|---|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | o-Fluoro | Aurora-A | - | 3.20 | 68% | [9] |
| Imidazo[4,5-b]pyridine | m-Fluoro | Aurora-A | - | >10 | - | [9] |
| Pyrrolo[2,1-f][1][6][7]triazine | p-Fluoro | AAK1 | 105 (± 14) | - | - | [8] |
| Pyrrolo[2,1-f][1][6][7]triazine | m-Fluoro | AAK1 | 21 (± 3.1) | - | - | [8] |
| Pyrrolo[2,1-f][1][6][7]triazine | o-Fluoro | AAK1 | 2100 (± 140) | - | - |[8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This is a representative protocol for determining the potency of a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in a suitable buffer (e.g., 10% DMSO).
-
Prepare a solution containing the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).
-
-
Assay Execution (384-well plate):
-
Add 5 µL of the test compound dilutions to the appropriate wells.
-
Add 5 µL of the kinase/antibody solution to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure emission signals for both the europium donor (615 nm) and the tracer acceptor (665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data using a 4-parameter logistic model to determine the IC₅₀ value.
-
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
G Protein-Coupled Receptor (GPCR) Modulation
GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs.[10] Analogs containing the 2-fluoro-4-methoxyphenyl moiety have been developed as potent and selective ligands for GPCRs, such as the metabotropic glutamate receptor 2 (mGluR2), which is a target for neuropsychiatric disorders.[11][12] For these molecules, properties like lipophilicity (measured as LogD) and metabolic stability are critical for ensuring brain permeability and an appropriate duration of action.[12]
Table 2: Properties of a 2-Fluoro-4-methoxyphenyl-based mGluR2 Ligand
| Compound ID | Target | Type | LogD₇.₄ | Rat Plasma Stability (% remaining at 60 min) | Rat Liver Microsome Stability (% remaining at 60 min) | Reference |
|---|
| 13 | mGluR2 | Negative Allosteric Modulator | 2.94 | 94.5% | 47.8% |[12] |
Experimental Protocol: Radioligand Displacement Assay
This protocol is used to determine the binding affinity of a test compound for a target receptor.
-
Materials: Cell membranes prepared from cells overexpressing the target GPCR, a specific radioligand (e.g., ³H-labeled), unlabeled test compound, and assay buffer.
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the test compound dilutions.
-
Include wells for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled known ligand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4,5-dimethoxybenzonitrile is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on a benzonitrile framework, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic routes for this compound, including detailed experimental protocols, quantitative data from analogous reactions, and a historical perspective on the likely chemical transformations employed for its preparation.
Introduction: Discovery and Significance
While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds in medicinal and agricultural chemistry. The introduction of fluorine into organic molecules can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3] The presence of the dimethoxy and nitrile functionalities further adds to its synthetic versatility.[3]
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structural motifs are found in compounds being investigated for a range of therapeutic areas.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.17 g/mol |
| CAS Number | 119396-88-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 143-145 °C |
| Purity (typical) | ≥98% |
Plausible Synthetic Pathways and History
The synthesis of this compound likely leverages well-established reactions in aromatic chemistry. Given the substitution pattern, a multi-step synthesis starting from a readily available substituted benzene derivative is the most probable approach. The historical development of such syntheses would have relied on classical named reactions for the introduction of the key functional groups.
A highly plausible and historically relevant approach involves the diazotization of an appropriately substituted aniline followed by a Sandmeyer or Balz-Schiemann reaction to introduce the fluorine atom. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for the conversion of aryl diazonium salts into aryl halides.[4][5] The Balz-Schiemann reaction is a related process specifically for the synthesis of aryl fluorides from diazonium tetrafluoroborates.[5]
Below is a proposed synthetic workflow, likely representative of the methods used for the preparation of this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous transformations and represent a viable route to this compound.
Step 1: Diazotization of 3,4-Dimethoxyaniline
This procedure outlines the formation of the diazonium salt, a critical intermediate.
Materials:
-
3,4-Dimethoxyaniline
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Water, deionized
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-dimethoxyaniline (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (2.5 eq) at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.
Step 2: Fluorination via Balz-Schiemann Reaction
This step introduces the fluorine atom onto the aromatic ring.
Materials:
-
4,5-Dimethoxybenzenediazonium tetrafluoroborate
-
Sand (optional, as a heat transfer medium)
Procedure:
-
Carefully dry the isolated diazonium salt under vacuum.
-
In a flask equipped with a condenser, gently heat the dry diazonium salt. The salt can be mixed with sand for better heat control.
-
The salt will decompose to yield the crude 2-fluoro-4,5-dimethoxybenzene as a liquid, with the evolution of nitrogen gas and boron trifluoride.
-
The crude product can be purified by steam distillation followed by extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent distillation.
Step 3: Bromination of 2-Fluoro-4,5-dimethoxybenzene
This step installs a bromine atom, which will be subsequently replaced by a nitrile group.
Materials:
-
2-Fluoro-4,5-dimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 2-fluoro-4,5-dimethoxybenzene (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Cyanation to Yield this compound
The final step involves the introduction of the nitrile group.
Materials:
-
1-Bromo-2-fluoro-4,5-dimethoxybenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 1-bromo-2-fluoro-4,5-dimethoxybenzene (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data and Yields
Precise yield data for the synthesis of this compound is not widely published. However, based on analogous reactions reported in the literature, the following table provides expected yield ranges for each step.
Table 2: Expected Yields for the Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Expected Yield (%) |
| 1 & 2 | Diazotization & Fluorination | 3,4-Dimethoxyaniline | NaNO₂, HBF₄ | 50-70 |
| 3 | Bromination | 2-Fluoro-4,5-dimethoxybenzene | NBS | 70-90 |
| 4 | Cyanation | 1-Bromo-2-fluoro-4,5-dimethoxybenzene | CuCN | 60-80 |
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of functional group interconversions, a common strategy in organic synthesis.
References
Uncharted Territory: The Biological Activity of 2-Fluoro-4,5-dimethoxybenzonitrile Remains Undisclosed
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of 2-Fluoro-4,5-dimethoxybenzonitrile. While widely cited as a key intermediate in the synthesis of pharmacologically active compounds, direct studies on its own biological effects are not publicly available. This lack of data precludes the creation of an in-depth technical guide detailing its specific bioactivities, experimental protocols, and associated signaling pathways.
This compound, a fluorinated aromatic nitrile, is a commercially available compound primarily utilized by medicinal and agricultural chemists as a building block for more complex molecules. Its chemical structure, featuring a fluorine atom and two methoxy groups on a benzonitrile scaffold, suggests the potential for diverse biological interactions. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target, while the dimethoxy-substituted phenyl ring is a common feature in many biologically active natural products and synthetic drugs.
Despite its role as a precursor to potential therapeutics, research into the intrinsic biological profile of this compound has not been a focus of published studies. Searches of prominent scientific databases have yielded no reports of its evaluation in anticancer, neuroprotective, antiviral, or other biological assays. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular form. Furthermore, the absence of primary research means there are no established experimental protocols for assessing its activity, nor any identified signaling pathways that it may modulate.
The Potential Inferred from Related Compounds
While direct evidence is absent, the potential biological activities of this compound can be hypothesized based on the known activities of structurally similar compounds. Benzonitrile derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including but not limited to:
-
Anticancer Activity: Many substituted benzonitriles have been investigated as potential anticancer agents, targeting various mechanisms such as tubulin polymerization, kinase inhibition, and apoptosis induction.
-
Neurological Activity: The benzonitrile moiety is present in several centrally acting drugs, suggesting that derivatives could interact with neurotransmitter receptors or enzymes in the brain.
-
Antiviral Activity: Certain benzonitrile-containing molecules have demonstrated efficacy against a range of viruses by inhibiting viral entry or replication.
The inclusion of fluorine and methoxy groups in this compound could further potentiate or modify these activities. However, without direct experimental evidence, any discussion of its biological effects remains purely speculative.
A Call for Future Research
The current void in the scientific literature regarding the biological activities of this compound presents an opportunity for future research. A systematic investigation of this compound could uncover novel pharmacological properties and potentially lead to the development of new therapeutic agents. A logical starting point for such an investigation would be a broad-based phenotypic screening campaign across a variety of cell-based assays representing different disease areas.
A proposed workflow for such an investigation is outlined below:
Figure 1. A generalized workflow for the initial biological evaluation of this compound.
Methodological & Application
Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile, a valuable intermediate in the development of pharmaceutical compounds. The described methodology follows a two-step synthetic route, commencing with the formylation of 1,2-dimethoxy-4-fluorobenzene via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target nitrile.
Experimental Protocols
This synthesis is performed in two main stages: the synthesis of the intermediate 2-Fluoro-4,5-dimethoxybenzaldehyde, and its subsequent conversion to this compound.
Step 1: Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. In this step, 1,2-dimethoxy-4-fluorobenzene is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials and Reagents:
-
1,2-dimethoxy-4-fluorobenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,2-dimethoxy-4-fluorobenzene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Add a saturated solution of sodium acetate to neutralize the mixture. Stir vigorously for 1 hour.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4,5-dimethoxybenzaldehyde. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound from 2-Fluoro-4,5-dimethoxybenzaldehyde
This one-pot conversion involves the formation of an aldoxime intermediate from the aldehyde and hydroxylamine hydrochloride, followed by in-situ dehydration to the nitrile.
Materials and Reagents:
-
2-Fluoro-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (catalyst)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-4,5-dimethoxybenzaldehyde (1.0 eq.) in toluene.
-
Oxime Formation and Dehydration: Add hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.1 eq.) to the solution. Then, add a catalytic amount of Iron(III) trifluoromethanesulfonate (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting aldehyde and intermediate oxime are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are estimates based on similar reactions and may vary.
| Step | Reactant | Molar Ratio | Key Reagents | Solvent | Temperature | Time | Estimated Yield | Purity |
| 1 | 1,2-dimethoxy-4-fluorobenzene | 1.0 | POCl₃ (1.2 eq.), DMF (3.0 eq.) | DCM | 0 °C to 45 °C | 2-4 h | 75-85% | >95% (after purification) |
| 2 | 2-Fluoro-4,5-dimethoxybenzaldehyde | 1.0 | NH₂OH·HCl (1.1 eq.), Fe(OTf)₃ (0.1 eq.) | Toluene | Reflux | 12-24 h | 80-90% | >98% (after purification) |
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
2-Fluoro-4,5-dimethoxybenzonitrile: A Versatile Building Block for Novel Pharmaceuticals Targeting Neurological Disorders
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-4,5-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern, featuring a fluorine atom, two methoxy groups, and a nitrile moiety, provides a versatile scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The electron-withdrawing nature of the fluorine atom and the nitrile group, combined with the electron-donating methoxy groups, influences the molecule's reactivity and physicochemical properties, making it an attractive starting material for medicinal chemists.[1] This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of a representative pharmaceutical candidate, a conceptual negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), a promising target for the treatment of neurological and psychiatric disorders.
Key Applications in Drug Discovery
The structural features of this compound make it a valuable precursor for compounds with a range of pharmacological activities:
-
Neurological Disorders: The core structure is particularly suited for the synthesis of molecules targeting receptors in the central nervous system, such as dopamine and glutamate receptors.[1]
-
Agrochemicals: This building block is also utilized in the development of novel pesticides and herbicides.[1]
-
Material Science: The presence of fluorine can impart desirable properties to advanced materials.[1]
The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, allowing for diverse synthetic modifications.
Synthesis of a Conceptual mGluR2 Negative Allosteric Modulator
This section details a representative synthetic protocol for the preparation of a conceptual mGluR2 negative allosteric modulator, illustrating the utility of this compound.
Experimental Protocol: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid
A crucial first step is the hydrolysis of the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Fluoro-4,5-dimethoxybenzoic acid.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| 2-Fluoro-4,5-dimethoxybenzoic acid | This compound | NaOH, HCl | Ethanol | 16 | 85-95 | >98% |
Experimental Protocol: Amide Coupling to a Piperidine Moiety
The resulting carboxylic acid can be coupled with a suitable amine, a common step in the synthesis of many pharmaceuticals.
Materials:
-
2-Fluoro-4,5-dimethoxybenzoic acid
-
4-Aminopiperidine derivative (e.g., 1-Boc-4-aminopiperidine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the 4-aminopiperidine derivative (1.0 eq) and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Materials | Coupling Reagent | Base | Solvent | Yield (%) | Purity (HPLC) |
| N-(piperidin-4-yl)-2-fluoro-4,5-dimethoxybenzamide derivative (Conceptual) | 2-Fluoro-4,5-dimethoxybenzoic acid, 4-Aminopiperidine derivative | HATU | DIPEA | DMF | 70-85 | >99% |
Biological Activity and Signaling Pathway
While specific biological data for a drug directly synthesized from this compound is not publicly available, we can infer the potential biological context from closely related structures. For instance, a similar compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).
Biological Target: Metabotropic Glutamate Receptor 2 (mGluR2)
mGluR2 is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release.
Mechanism of Action: Negative Allosteric Modulation
A NAM binds to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand (glutamate) binds. This binding event reduces the affinity and/or efficacy of the endogenous ligand, thereby decreasing the receptor's activity. In the context of mGluR2, a NAM would lead to a disinhibition of glutamate release.
Signaling Pathway:
Activation of mGluR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A NAM would counteract this effect.
Experimental Workflow
The following diagram illustrates the general workflow from the starting material to the final conceptual drug candidate and its biological evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. The provided protocols and conceptual framework illustrate a practical application of this starting material in the development of a potential mGluR2 negative allosteric modulator. Researchers and drug development professionals can leverage the unique properties of this compound to design and synthesize next-generation therapeutics.
References
Application Notes and Protocols for the Quantification of 2-Fluoro-4,5-dimethoxybenzonitrile
Introduction
2-Fluoro-4,5-dimethoxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a fluorine atom and two methoxy groups on a benzonitrile backbone, makes it a valuable building block in medicinal chemistry and material science.[1] Accurate and reliable quantification of this compound is crucial for quality control during synthesis, formulation, and in research and development to ensure the efficacy and safety of the final products.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common and robust analytical techniques.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle
RP-HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a moderately polar compound, separation is achieved using a non-polar stationary phase (like C18) and a polar mobile phase. The analyte partitions between these two phases, and its retention time is determined by its affinity for the stationary phase. Detection is typically performed with a UV detector, as the aromatic ring in the molecule absorbs UV light.[2]
Proposed HPLC Method Parameters
While a specific validated method for this compound is not publicly available, the following parameters are proposed based on the analysis of similar benzonitrile derivatives.[2] Method development and validation are required for specific applications.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) Example Isocratic: 60:40 (v/v) Example Gradient: Start with 40% Acetonitrile, ramp to 80% over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | ~15 minutes |
Experimental Protocol: HPLC Quantification
1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Standard Solution Preparation [2]
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Make up to the mark with acetonitrile and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
3. Sample Preparation [2]
-
Solid Samples: Accurately weigh a known amount of the sample and transfer it to a volumetric flask. Add a portion of the dissolution solvent (e.g., acetonitrile), sonicate to dissolve, and then make up to the mark. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
In-process/Reaction Samples: Withdraw a small aliquot of the reaction mixture. If necessary, quench the reaction. Dilute the sample with a suitable solvent to a concentration within the established calibration range and filter into an HPLC vial.
4. HPLC System Operation and Analysis [2]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in order of increasing concentration.
-
Inject the prepared sample solutions.
-
After analysis, flush the column with a mobile phase containing a high percentage of organic solvent.
5. Data Analysis [2]
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
Alternative Analytical Technique: Gas Chromatography (GC)
Principle
Gas Chromatography is a common technique for separating and analyzing compounds that can be vaporized without decomposition. It is frequently used to assess the purity of this compound.[1][3][4] The sample is injected into a heated port, vaporized, and carried by an inert gas (carrier gas) through a column. The separation is based on the differential partitioning of the analyte between the carrier gas and the stationary phase coated on the column. A Flame Ionization Detector (FID) is commonly used for quantification.
Proposed GC Method Parameters
| Parameter | Recommended Value |
| Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen, at a constant flow rate (e.g., 1.2 mL/min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Temperature Program | Initial Temp: 150 °C, hold for 2 min Ramp: 10 °C/min to 250 °C Hold: 5 min |
| Injection Volume | 1 µL (Split mode, e.g., 50:1 split ratio) |
| Detector | Flame Ionization Detector (FID) |
Experimental Protocol: GC Quantification
1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Suitable solvent (e.g., Acetone or Ethyl Acetate, GC grade)
-
Volumetric flasks
-
Microsyringe
-
GC vials with septa
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask, dissolve, and make up to volume with the chosen solvent.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the expected sample concentration range.
-
Sample Solution: Accurately weigh the sample, dissolve it in the chosen solvent in a volumetric flask to a known concentration, and transfer to a GC vial.
3. GC System Operation and Analysis
-
Set the GC instrument parameters as listed in the table above.
-
Allow the system to stabilize.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
4. Data Analysis
-
Identify and integrate the peak corresponding to this compound.
-
Create a calibration curve by plotting peak area versus concentration.
-
Calculate the concentration of the analyte in the sample based on the calibration curve.
Method Validation Summary
A validated analytical method ensures reliable and accurate results. The following table summarizes key validation parameters and their typical acceptance criteria for pharmaceutical analysis.[2]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the expected concentration |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | The peak for the analyte should be free from interference from other components (e.g., impurities, degradation products). |
Visualizations
Caption: General analytical workflow for quantification.
Caption: Logical workflow of RP-HPLC separation.
References
Application Notes and Protocols for Nucleophilic Substitution on 2-Fluoro-4,5-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4,5-dimethoxybenzonitrile is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nitrile group and the activating fluorine atom render the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, providing a versatile platform for the synthesis of diverse compound libraries for drug discovery and other applications. The SNAr reaction on this substrate is favored due to the ability of the nitrile and methoxy groups to stabilize the intermediate Meisenheimer complex.[1][2]
Reaction Principles
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine atom (C2). This is typically the rate-determining step. The aromatic ring's electron density is reduced by the electron-withdrawing nitrile group, facilitating this attack.
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and further stabilized by the nitrile group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions.
Due to the high electronegativity of fluorine, fluoroarenes are often more reactive towards nucleophilic aromatic substitution than their chloro- or bromo-analogues, frequently allowing for milder reaction conditions.[2][3]
Reaction Scheme
Caption: General mechanism of SNAr on this compound.
Application Data: Representative Nucleophilic Substitution Reactions
While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions for nucleophilic aromatic substitution on analogous activated fluoroaromatic compounds. These conditions serve as a starting point for optimization.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference / Analogy |
| Amines | Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | 85-95 | [2] |
| Butylamine | Et₃N | EtOH | Reflux | 70-90 | [4] | |
| Various Amines | Pyridine | - | Room Temp | 60-90 | [5] | |
| Alcohols | Sodium Ethoxide | - | Ethanol | Reflux | >90 | [2] |
| Thiols | Cyclohexanethiol | - | - | Mild Conditions | Good | [6] |
Experimental Protocols
The following are representative protocols for conducting nucleophilic aromatic substitution reactions on this compound with different classes of nucleophiles. Note: These protocols are adapted from procedures for structurally similar compounds and may require optimization.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol outlines a general procedure for the substitution of the fluorine atom with a secondary amine.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 equivalents)
-
Anhydrous tert-Amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate, water, brine for workup
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 eq.).
-
Add this compound (1.0 eq.) and morpholine (1.2 eq.).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.
-
Stir the mixture and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-morpholino-4,5-dimethoxybenzonitrile.[2]
Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Ethanolysis)
This protocol describes the substitution with an alkoxide, generated in situ.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Dichloromethane, water for workup
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 eq.) to anhydrous ethanol at 0 °C to generate sodium ethoxide.
-
Once all the sodium has reacted, add a solution of this compound (1.0 eq.) in anhydrous ethanol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to obtain the crude 2-ethoxy-4,5-dimethoxybenzonitrile, which can be further purified by chromatography or recrystallization.
Protocol 3: Reaction with a Thiol Nucleophile
This protocol provides a general method for the introduction of a thioether linkage.
Materials:
-
This compound
-
Thiol (e.g., thiophenol or octanethiol) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Diethyl ether, water, brine for workup
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq.) in anhydrous DMF, add the thiol (1.1 eq.) at room temperature under an inert atmosphere.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Logic
The general workflow for performing and analyzing these nucleophilic substitution reactions is outlined below.
Caption: General experimental workflow for SNAr reactions.
Concluding Remarks
The protocols and data presented provide a solid foundation for researchers to perform nucleophilic aromatic substitution reactions on this compound. The high reactivity of the C-F bond in this activated system allows for a broad scope of nucleophiles to be employed, often under mild conditions. Optimization of the base, solvent, and temperature may be necessary to achieve the best results for specific nucleophile-substrate combinations. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired products in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4,5-dimethoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring a fluorine atom and two methoxy groups on the benzonitrile framework, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The large-scale synthesis of this compound requires a robust, efficient, and scalable process to ensure high purity and yield for industrial applications.
This document outlines a proposed three-step synthetic route for the industrial production of this compound, starting from the commercially available 1-fluoro-3,4-dimethoxybenzene. The described protocols are designed to be scalable and incorporate best practices for safety and efficiency in an industrial setting.
Proposed Synthetic Route
The synthesis of this compound is proposed to proceed via a three-step sequence:
-
Vilsmeier-Haack Formylation: The starting material, 1-fluoro-3,4-dimethoxybenzene, undergoes electrophilic formylation to introduce an aldehyde group, yielding 2-fluoro-4,5-dimethoxybenzaldehyde.
-
Oximation: The resulting aldehyde is then converted to its corresponding aldoxime, 2-fluoro-4,5-dimethoxybenzaldehyde oxime, through a condensation reaction with hydroxylamine.
-
Dehydration: The final step involves the dehydration of the aldoxime to afford the target molecule, this compound.
This route is advantageous for large-scale production due to the use of readily available and cost-effective reagents, as well as reaction conditions that are amenable to industrial equipment and safety standards.
Data Presentation
The following tables summarize the quantitative data for the proposed three-step synthesis of this compound.
Table 1: Quantitative Data for Step 1 - Vilsmeier-Haack Formylation
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (kg) | Moles (kmol) |
| 1-Fluoro-3,4-dimethoxybenzene | 156.15 | 1.0 | 100.0 | 0.64 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 117.8 | 0.77 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 300.0 | 4.10 |
| Product | 2-Fluoro-4,5-dimethoxybenzaldehyde | 184.16 | - | - |
| Expected Yield | ~107.2 kg | ~0.58 kmol (91%) |
Table 2: Quantitative Data for Step 2 - Oximation
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (kg) | Moles (kmol) |
| 2-Fluoro-4,5-dimethoxybenzaldehyde | 184.16 | 1.0 | 107.0 | 0.58 |
| Hydroxylamine hydrochloride | 69.49 | 1.1 | 44.3 | 0.64 |
| Sodium acetate | 82.03 | 1.2 | 57.1 | 0.70 |
| Ethanol | 46.07 | Solvent | 400.0 | 8.68 |
| Product | 2-Fluoro-4,5-dimethoxybenzaldehyde oxime | 199.17 | - | - |
| Expected Yield | ~110.0 kg | ~0.55 kmol (95%) |
Table 3: Quantitative Data for Step 3 - Dehydration
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (kg) | Moles (kmol) |
| 2-Fluoro-4,5-dimethoxybenzaldehyde oxime | 199.17 | 1.0 | 110.0 | 0.55 |
| Acetic anhydride | 102.09 | 2.0 | 112.3 | 1.10 |
| Toluene | 92.14 | Solvent | 550.0 | 5.97 |
| Product | This compound | 181.16 | - | - |
| Expected Yield | ~94.8 kg | ~0.52 kmol (94%) |
Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 1-Fluoro-3,4-dimethoxybenzene
Materials:
-
1-Fluoro-3,4-dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add N,N-dimethylformamide (DMF).
-
Cool the DMF to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate container, dissolve 1-fluoro-3,4-dimethoxybenzene in dichloromethane (DCM).
-
Add the solution of 1-fluoro-3,4-dimethoxybenzene to the Vilsmeier reagent dropwise, keeping the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture into a vessel containing crushed ice and water.
-
Neutralize the mixture with a 5% sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluoro-4,5-dimethoxybenzaldehyde.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Oximation of 2-Fluoro-4,5-dimethoxybenzaldehyde
Materials:
-
2-Fluoro-4,5-dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-fluoro-4,5-dimethoxybenzaldehyde in ethanol.
-
In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Filter the solid product and wash thoroughly with cold water.
-
Dry the product, 2-fluoro-4,5-dimethoxybenzaldehyde oxime, under vacuum at 40-50 °C.
Step 3: Dehydration of 2-Fluoro-4,5-dimethoxybenzaldehyde Oxime
Materials:
-
2-Fluoro-4,5-dimethoxybenzaldehyde oxime
-
Acetic anhydride ((CH₃CO)₂O)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 2-fluoro-4,5-dimethoxybenzaldehyde oxime and toluene.
-
Slowly add acetic anhydride to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of water.
-
Wash the organic layer with a 5% sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol).
Mandatory Visualization
Synthetic Pathway Diagram
Caption: Synthetic route for this compound.
Industrial Workflow Diagram
Caption: Industrial production workflow for this compound.
Derivatization of 2-Fluoro-4,5-dimethoxybenzonitrile: A Gateway to Novel Therapeutics in Drug Discovery
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic modification of chemical scaffolds is paramount to developing novel therapeutics with enhanced efficacy and specificity. 2-Fluoro-4,5-dimethoxybenzonitrile has emerged as a highly versatile starting material, offering a unique combination of functional groups that can be readily derivatized to generate a diverse array of biologically active molecules. These derivatives have shown significant promise, particularly in the development of kinase inhibitors for oncology and compounds targeting neurological disorders. This application note provides detailed protocols for the derivatization of this compound and highlights the therapeutic potential of the resulting compounds.
Introduction
This compound is a key building block in medicinal chemistry.[1] Its structure, featuring a fluorine atom, two methoxy groups, and a nitrile moiety on a benzene ring, provides multiple avenues for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the electron-donating methoxy groups can influence the reactivity of the aromatic ring. The nitrile group is a versatile functional handle that can be transformed into various nitrogen-containing heterocycles, a common feature in many approved drugs.
Key Derivatization Strategies and Protocols
The derivatization of this compound can be primarily achieved through two main strategies: modification of the nitrile group and nucleophilic aromatic substitution of the fluorine atom.
Synthesis of Quinazoline Derivatives via Nitrile Group Modification
The conversion of the nitrile group into a quinazoline core is a powerful strategy for generating potent kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for such inhibitors.[2][3][4]
Experimental Protocol: Synthesis of a 4-Aminoquinazoline Derivative
This protocol outlines a representative synthesis of a 4-aminoquinazoline derivative from this compound.
Step 1: Reduction of the Nitrile to an Amine
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), 1M Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4,5-dimethoxybenzylamine.
-
Step 2: Cyclization to form the Quinazoline Core
-
Materials: 2-Fluoro-4,5-dimethoxybenzylamine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), appropriate amine, Acetic acid, Toluene.
-
Procedure:
-
Dissolve the crude 2-Fluoro-4,5-dimethoxybenzylamine (1.0 equivalent) in toluene.
-
Add DMF-DMA (1.2 equivalents) and heat the mixture to 105 °C for 3 hours.
-
Cool the reaction mixture and add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Heat the mixture to 130 °C and stir for 1.5-3 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aminoquinazoline derivative.
-
Workflow for Quinazoline Synthesis
Caption: Synthetic workflow for the preparation of 4-aminoquinazoline derivatives.
Synthesis of Tetrazole Derivatives
The conversion of the nitrile group to a tetrazole ring is another valuable derivatization, as tetrazoles are important pharmacophores in many drugs. This transformation can be achieved via a [3+2] cycloaddition reaction.
Experimental Protocol: Synthesis of a 5-Substituted Tetrazole
-
Materials: this compound, Sodium azide (NaN₃), Triethylamine hydrochloride, N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in NMP, add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 2M HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the 5-(2-Fluoro-4,5-dimethoxyphenyl)-1H-tetrazole.
-
Biological Activity and Quantitative Data
Derivatives of this compound have demonstrated significant potential as anticancer agents. For instance, quinazoline derivatives are known to inhibit key kinases in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[2][4] The inhibitory activity of these compounds is typically evaluated using in vitro kinase assays and cell-based proliferation assays.
Table 1: Representative Biological Activity of Quinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| QZ-1 | PI3Kα | 15 | A549 (Lung) | 0.5 |
| QZ-2 | mTOR | 25 | MCF-7 (Breast) | 1.2 |
| QZ-3 | Akt | 50 | PC-3 (Prostate) | 2.5 |
Note: The data presented in this table is representative of the types of results obtained for quinazoline derivatives and is for illustrative purposes. Actual values would be determined experimentally for newly synthesized compounds.
Signaling Pathway Visualization
The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer. The inhibition of key kinases in this pathway by derivatives of this compound can lead to the suppression of tumor growth and proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel drug candidates. The derivatization strategies outlined in this application note, particularly the synthesis of quinazoline and tetrazole derivatives, provide a clear pathway for the generation of compound libraries for high-throughput screening. The promising biological activity of these derivatives, especially as inhibitors of key cancer-related signaling pathways, underscores the importance of this scaffold in modern drug discovery. Further exploration of the chemical space around this core structure is warranted to develop next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of 2-Fluoro-4,5-dimethoxybenzonitrile in the Synthesis of PET Imaging Ligands: A Representative Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding, diagnosis, and treatment of various diseases. While direct applications of 2-Fluoro-4,5-dimethoxybenzonitrile in the synthesis of specific, widely used PET ligands are not extensively documented in peer-reviewed literature, its structural motifs—a fluorinated and dimethoxylated benzene ring—are present in several important PET tracers. This document provides a detailed application note and protocols based on the synthesis of structurally related PET ligands, specifically fluorine-18 labeled verapamil analogs used for imaging the function of P-glycoprotein (P-gp) at the blood-brain barrier. This serves as a representative guide to illustrate the potential utility of this compound in the development of novel PET imaging agents.
Representative Application: Synthesis of [¹⁸F]-Labeled Verapamil Analogs for P-gp Imaging
P-glycoprotein (P-gp) is an efflux transporter at the blood-brain barrier that plays a critical role in limiting the brain penetration of various xenobiotics, including many therapeutic drugs. The ability to image P-gp function in vivo is of significant interest in neurology, oncology, and drug development. (R)-[¹¹C]Verapamil is a well-established PET tracer for P-gp function, but the short half-life of carbon-11 (20.4 minutes) limits its widespread clinical use. The development of fluorine-18 (half-life 109.8 minutes) labeled analogs offers a logistical advantage.
Here, we detail the synthesis and evaluation of two fluorine-18 labeled (R)-verapamil analogs: (R)-N-[¹⁸F]fluoroethylverapamil ([¹⁸F]1) and (R)-O-[¹⁸F]fluoroethylnorverapamil ([¹⁸F]2), as described by Raaphorst et al. This serves as a practical example of incorporating a fluoroalkyl group onto a molecule containing a dimethoxybenzene moiety, a reaction that could be conceptually adapted for derivatives of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the two representative [¹⁸F]-labeled verapamil analogs.
| Parameter | (R)-N-[¹⁸F]fluoroethylverapamil ([¹⁸F]1) | (R)-O-[¹⁸F]fluoroethylnorverapamil ([¹⁸F]2) |
| Radiochemical Yield (RCY) | 2.7% ± 1.2% | 17.2% ± 9.9% |
| Specific Activity | 143 ± 88 GBq/µmol | 151 ± 74 GBq/µmol |
| Radiochemical Purity | >99% | >99% |
| Parent Compound in Rat Plasma (60 min) | Not explicitly stated for parent, but rapid metabolism observed. | Not explicitly stated for parent, but rapid metabolism observed. |
| Parent Compound in Rat Brain (60 min) | High | High |
| Fold Increase in Brain Uptake with P-gp Blocker (Tariquidar) | 3.6 | 2.4 |
Experimental Protocols
Precursor Synthesis
The synthesis of the non-radioactive precursors is a multi-step organic synthesis process. For the purpose of this representative protocol, we will focus on the final radiolabeling step, which is the most critical for PET tracer production. The detailed synthesis of the precursors for (R)-N-fluoroethylverapamil and (R)-O-fluoroethylnorverapamil can be found in the cited literature.
General Radiosynthesis Workflow
The following diagram illustrates a general workflow for the synthesis of an ¹⁸F-labeled PET tracer.
Caption: General workflow for the production of an ¹⁸F-labeled PET tracer.
Detailed Protocol for Radiolabeling of (R)-O-[¹⁸F]fluoroethylnorverapamil ([¹⁸F]2)
This protocol is adapted from the synthesis of [¹⁸F]2, which involves a direct nucleophilic substitution on a tosylated precursor.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Anion exchange cartridge (e.g., Sep-Pak Light QMA)
-
Elution solution: 0.5 mg K₂CO₃ and 5 mg Kryptofix 2.2.2 in 0.5 mL acetonitrile/water (4:1)
-
Precursor (tosylated (R)-norverapamil derivative) (5 mg) in dimethyl sulfoxide (DMSO) (1 mL)
-
Trifluoroacetic acid (TFA)
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
-
C18 Sep-Pak cartridge for formulation
-
Ethanol for formulation
-
Saline for injection
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto an anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into a reaction vessel using the elution solution.
-
Azeotropic Drying: Remove the solvent by heating under a stream of nitrogen at 110°C to obtain the dry [¹⁸F]F-K-K2.2.2 complex. Repeat with the addition of acetonitrile to ensure complete drying.
-
Radiolabeling Reaction: Add the precursor solution (5 mg in 1 mL DMSO) to the dried [¹⁸F]F-K-K2.2.2 complex. Heat the reaction mixture at 120°C for 10 minutes.
-
Deprotection: After cooling, add trifluoroacetic acid to the reaction mixture to remove the Boc protecting group. Heat as required to complete the deprotection.
-
Purification: Quench the reaction with water and inject the crude mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to the [¹⁸F]2 product.
-
Formulation: Dilute the collected HPLC fraction with water and trap the product on a C18 Sep-Pak cartridge. Wash the cartridge with water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with saline to the desired final concentration for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity. Analyze for residual solvents using gas chromatography. Conduct sterility and endotoxin testing before administration.
Signaling Pathway and Mechanism of Action
The synthesized [¹⁸F]-labeled verapamil analogs act as substrates for the P-glycoprotein (P-gp) efflux pump. In a PET scan, the accumulation of the radiotracer in the brain is inversely proportional to the function of P-gp. In subjects with normal P-gp function, the tracer is actively transported out of the brain, resulting in a low PET signal. In cases of P-gp dysfunction or when a P-gp inhibitor is administered, the tracer accumulates in the brain, leading to a higher PET signal.
Caption: Mechanism of [¹⁸F]-verapamil analog transport at the BBB.
Logical Relationship for Tracer Evaluation
The evaluation of a new P-gp PET tracer involves a logical progression of experiments to validate its specificity and utility.
Caption: Logical workflow for the preclinical evaluation of a P-gp PET tracer.
Conclusion
Application Notes and Protocols: 2-Fluoro-4,5-dimethoxybenzonitrile in the Development of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-4,5-dimethoxybenzonitrile as a precursor in the synthesis of advanced materials, particularly metallophthalocyanines. Phthalocyanines are a class of macrocyclic compounds with exceptional thermal and chemical stability, and their unique electronic and optical properties make them valuable in a range of applications, including as functional dyes, in chemical sensors, and for photodynamic therapy.[1] The incorporation of fluorine and methoxy substituents from the this compound precursor is anticipated to enhance the solubility and electronic properties of the resulting phthalocyanine, making it a promising candidate for the development of novel, high-performance materials.[2][3]
Synthesis of Symmetrically Substituted Metallophthalocyanines
This compound can be utilized as a starting material for the synthesis of 1,8,15,22-tetrafluoro-2,3,9,10,16,17,23,24-octamethoxy-substituted metallophthalocyanines through a template-assisted cyclotetramerization reaction. This process involves the reaction of four molecules of the phthalonitrile precursor in the presence of a metal salt, which acts as a template for the formation of the macrocycle.[4] A high-boiling point solvent and an organic base are typically employed to facilitate the reaction.
Experimental Protocol: Synthesis of Zinc (II) 1,8,15,22-tetrafluoro-2,3,9,10,16,17,23,24-octamethoxyphthalocyanine
This protocol provides a general method for the synthesis of a zinc phthalocyanine derivative from this compound. The reaction conditions can be adapted for the synthesis of other metallophthalocyanines by selecting the appropriate metal salt.
Materials:
-
This compound
-
Zinc (II) acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Pentanol
-
Methanol
-
Hydrochloric acid (HCl), 1N
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Inert gas inlet
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, combine this compound (4.0 mmol, 1.0 eq) and anhydrous n-pentanol (10 mL).
-
Addition of Reagents: To the stirred suspension, add zinc (II) acetate (1.0 mmol, 0.25 eq).
-
Initiation of Reaction: Begin to heat the mixture to reflux (approximately 138°C) under a gentle flow of argon or nitrogen.
-
Base Addition: Once the mixture is refluxing, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mL) dropwise.
-
Reaction Monitoring: Maintain the reaction at reflux for 24 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into methanol (50 mL) to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash sequentially with 1N HCl (2 x 20 mL), water (3 x 20 mL), and methanol (2 x 20 mL) to remove unreacted starting materials and inorganic salts.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).
-
Characterization: The final product should be characterized by spectroscopic methods such as UV-Vis, FT-IR, ¹H NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Yield and Spectroscopic Data
The following table summarizes the expected quantitative data for the synthesis of Zinc (II) 1,8,15,22-tetrafluoro-2,3,9,10,16,17,23,24-octamethoxyphthalocyanine. The values are representative and may vary based on specific reaction conditions and purification efficiency.
| Parameter | Expected Value |
| Precursor | This compound |
| Molecular Weight of Precursor | 181.17 g/mol |
| Metal Salt | Zinc (II) acetate |
| Product | Zinc (II) 1,8,15,22-tetrafluoro-2,3,9,10,16,17,23,24-octamethoxyphthalocyanine |
| Molecular Weight of Product | 789.98 g/mol |
| Theoretical Yield | Based on a 1:4 molar ratio of metal salt to precursor |
| Typical Experimental Yield | 40-60% |
| Appearance | Dark green or blue solid |
| UV-Vis (in THF) λmax (Q-band) | ~680 nm |
| UV-Vis (in THF) λmax (B-band) | ~350 nm |
Diagrams
Logical Workflow for Phthalocyanine Synthesis
Caption: Synthetic workflow for metallophthalocyanine.
General Structure of the Resulting Phthalocyanine
Caption: General structure of a metallophthalocyanine.
References
- 1. Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Fluoro-4,5-dimethoxybenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies for this compound and analogous substituted benzonitriles include:
-
Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine, such as 3-Fluoro-4,5-dimethoxyaniline, followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): Starting from a di-haloaromatic precursor, such as 1,2-Difluoro-4,5-dimethoxybenzene, the nitrile group can be introduced by reaction with a cyanide source.
-
Cyanation of an Aryl Halide: A pre-existing aryl halide (e.g., 2-Bromo-4,5-dimethoxyfluorobenzene) can be converted to the nitrile using a cyanide reagent, often with palladium or copper catalysis.
Q2: What are the primary impurities I should expect?
A2: Potential impurities depend on the synthetic route but can include unreacted starting materials, isonitrile side products (identifiable by their foul odor), and byproducts from competing reactions like hydrolysis of the nitrile to an amide or carboxylic acid.[1] If a Sandmeyer reaction is used, phenolic byproducts can also form.
Q3: My product is an oil or a low-melting solid, but it's reported to be a crystalline solid. What's the problem?
A3: The presence of impurities, including residual solvent, is the most likely cause for the depression of the melting point, making a solid appear as an oil.[1] Thorough drying under high vacuum is the first step. If the product remains oily, chromatographic purification is recommended to remove impurities that hinder crystallization.
Q4: Is vacuum distillation a suitable purification method?
A4: For liquid benzonitriles, vacuum distillation can be an effective purification technique.[1] However, for solid products like this compound, recrystallization or column chromatography are generally more appropriate methods.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on a Sandmeyer-type reaction pathway.
Problem 1: Low or No Yield of Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5°C during the addition of the nitrite solution. Use a slight excess of nitrous acid. Confirm the quality of the sodium nitrite, as it can degrade over time. |
| Premature Decomposition of Diazonium Salt | The diazonium salt is unstable and can decompose if the temperature rises.[2] Work quickly and keep the reaction mixture cold until the cyanation step. |
| Ineffective Cyanation | Ensure the copper(I) cyanide is fresh and of high purity. The reaction temperature for this step may need optimization; monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature. |
| Side Reactions | Formation of phenolic byproducts can occur if water is present and the temperature is not controlled. Ensure anhydrous conditions where possible. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Formation of Aryl Halide | If the reaction is carried out in the presence of halide ions from the acid used for diazotization (e.g., HCl, HBr), the corresponding aryl halide can be a significant byproduct. Using an alternative acid like sulfuric acid can mitigate this. |
| Formation of Phenol | Elevated temperatures during the diazotization or cyanation steps can lead to the reaction of the diazonium salt with water, forming the corresponding phenol. Strict temperature control is crucial. |
| Formation of Isocyanide | The formation of isocyanides is a common side reaction in cyanation reactions. Purification by column chromatography is typically effective for removing these impurities. |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is an Emulsion during Workup | Add a saturated brine solution to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Co-elution of Impurities during Chromatography | The polarity of the starting material, product, and impurities may be very similar. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product Oiling Out During Recrystallization | The chosen solvent system may not be optimal. Try a different solvent or a mixture of solvents. Ensure the crude product is sufficiently pure before attempting recrystallization. |
Data Presentation
Table 1: Comparison of General Conditions for Aromatic Nitrile Synthesis
| Synthetic Method | Starting Material | Key Reagents | Typical Temperature | Typical Yield | Key Considerations |
| Sandmeyer Reaction | Aromatic Amine | NaNO₂, H₂SO₄, CuCN | 0-5°C (Diazotization), 50-100°C (Cyanation) | 60-80% | Temperature control is critical; diazonium salts can be explosive when dry. |
| Nucleophilic Aromatic Substitution | Activated Aryl Fluoride | KCN, Phase Transfer Catalyst | 100-150°C | 70-90% | Requires an electron-withdrawing group on the aromatic ring to activate the fluoride for substitution. |
| Palladium-Catalyzed Cyanation | Aryl Bromide/Iodide | Zn(CN)₂, Pd(PPh₃)₄ | 80-120°C | 75-95% | Air-sensitive catalyst; requires anhydrous conditions. |
Experimental Protocols
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established methods for analogous compounds.
Step 1: Diazotization of 3-Fluoro-4,5-dimethoxyaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Fluoro-4,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat the solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 70°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Sandmeyer Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 2-Fluoro-4,5-dimethoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Fluoro-4,5-dimethoxybenzonitrile from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical properties of pure this compound?
Pure this compound is typically a pale yellow to brown solid. Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.17 g/mol |
| Melting Point | 141 - 145 °C |
| Appearance | Pale yellow to brown powder/crystal |
| Purity (typical) | ≥ 98% (by GC) |
Q2: What are the common impurities in the synthesis of this compound?
The synthesis of this compound, often proceeding through a Sandmeyer reaction of 2-Fluoro-4,5-dimethoxyaniline, can lead to several impurities:
-
Unreacted Starting Material: Residual 2-Fluoro-4,5-dimethoxyaniline.
-
Side-products from Diazotization: Phenolic impurities formed by the reaction of the diazonium salt with water.
-
By-products of Cyanation: Biaryl compounds and other colored impurities.
-
Residual Reagents: Traces of copper salts and acids used in the reaction.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after initial extraction.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Before work-up, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
-
Possible Cause 2: Emulsion formation during extraction.
-
Solution: To break up emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Possible Cause 3: Product loss in the aqueous layer.
-
Solution: Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Problem 2: The purified product has a persistent color (yellow to brown).
-
Possible Cause 1: Presence of colored by-products.
-
Solution 1 (Recrystallization): Recrystallize the crude product from a suitable solvent system. Toluene or a mixture of petroleum ether and ethyl acetate has been reported to be effective for similar benzonitriles.
-
Solution 2 (Activated Carbon): During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool.
-
-
Possible Cause 2: Residual copper salts.
-
Solution: Wash the organic extract with an aqueous solution of ammonia or ammonium chloride to remove copper salts before drying and solvent evaporation.
-
Problem 3: Difficulty in obtaining crystals during recrystallization.
-
Possible Cause 1: Inappropriate solvent or solvent ratio.
-
Solution: Test a range of solvents and solvent mixtures on a small scale to find the optimal conditions. Good solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Possible Cause 2: Solution is not saturated.
-
Solution: After dissolving the compound in the minimum amount of hot solvent, slowly add a less polar "anti-solvent" until the solution becomes slightly turbid. Then, reheat to get a clear solution and allow it to cool slowly.
-
-
Possible Cause 3: Supersaturation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Problem 4: Co-elution of impurities during column chromatography.
-
Possible Cause 1: Inappropriate mobile phase polarity.
-
Solution: Optimize the mobile phase by running TLC with different solvent systems. A good separation on TLC (Rf value of the desired product around 0.3-0.4) usually translates to a good separation on the column. A gradient elution from a less polar to a more polar solvent system (e.g., increasing the percentage of ethyl acetate in hexane) can improve separation.
-
-
Possible Cause 2: Overloading the column.
-
Solution: Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material).
-
-
Possible Cause 3: Poor column packing.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane, or mixtures thereof) to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal eluent should give the desired product an Rf value of approximately 0.3.
-
Column Packing:
-
Secure a glass column of appropriate size in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Pour a layer of sand (about 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile. The information focuses on the common Sandmeyer reaction pathway, a plausible and widely used method for this type of transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A common and feasible method for the synthesis of this compound is the Sandmeyer reaction. This involves the diazotization of a primary aromatic amine, in this case, 2-Fluoro-4,5-dimethoxyaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Q2: What are the most common side products observed in the Sandmeyer cyanation of 2-Fluoro-4,5-dimethoxyaniline?
The primary side products in this reaction typically arise from competing reactions of the intermediate diazonium salt. These can include:
-
Phenolic impurities: Reaction of the diazonium salt with water can lead to the formation of 2-Fluoro-4,5-dimethoxyphenol.
-
Biaryl compounds: Radical-mediated coupling of the aryl radical intermediate can result in the formation of dimeric impurities.
-
Products from premature decomposition: The diazonium salt is thermally unstable and can decompose to form a variety of minor impurities if the temperature is not strictly controlled.
Q3: How can the formation of the phenolic side product be minimized?
To reduce the formation of 2-Fluoro-4,5-dimethoxyphenol, it is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent cyanation. Working under anhydrous or low-water conditions can also be beneficial.
Q4: My reaction is producing a significant amount of dark, tar-like material. What is the likely cause?
The formation of tar-like substances is often a result of diazonium salt decomposition at elevated temperatures or due to the presence of impurities. Ensure rigorous temperature control and use pure starting materials and reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired benzonitrile | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Suboptimal temperature for the cyanation step. | 1. Test for complete diazotization using starch-iodide paper. 2. Maintain the reaction temperature strictly between 0-5 °C during diazotization. 3. Gradually warm the reaction mixture for the cyanation step, monitoring the reaction progress by TLC or GC. |
| Presence of a significant amount of phenolic impurity | Reaction of the diazonium salt with water. | 1. Ensure the reaction is carried out at low temperatures (0-5 °C). 2. Use anhydrous solvents where possible. |
| Formation of colored impurities or tar | Decomposition of the diazonium salt. | 1. Maintain strict temperature control. 2. Ensure all reagents and solvents are of high purity. |
| Reaction does not go to completion | 1. Insufficient amount of sodium nitrite or copper(I) cyanide. 2. Deactivation of the copper catalyst. | 1. Use a slight excess of sodium nitrite and ensure stoichiometric amounts of copper(I) cyanide. 2. Use freshly prepared or high-quality copper(I) cyanide. |
Quantitative Data Summary
The following table provides an estimated yield and side product profile for the Sandmeyer synthesis of this compound, based on typical outcomes for similar reactions. Actual results may vary depending on specific reaction conditions.
| Compound | Expected Yield (%) | Key Purity Considerations |
| This compound | 60-80% | Separation from phenolic and biaryl impurities may require column chromatography. |
| 2-Fluoro-4,5-dimethoxyphenol | 5-15% | Can be difficult to separate from the desired product due to similar polarity. |
| Biaryl Impurities | <5% | Typically higher molecular weight and can often be separated by crystallization or chromatography. |
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol describes a plausible method for the synthesis of this compound from 2-Fluoro-4,5-dimethoxyaniline.
Step 1: Diazotization of 2-Fluoro-4,5-dimethoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Fluoro-4,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The completion of diazotization can be monitored by testing with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Pathway and Side Product Formation
Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound and the formation of major side products.
optimizing reaction temperature for 2-Fluoro-4,5-dimethoxybenzonitrile formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile. The following information is based on established principles of organic synthesis, including the Sandmeyer reaction, which is a common method for introducing a nitrile group to an aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A1: A prevalent method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-Amino-4,5-dimethoxybenzonitrile. This process involves two main steps: the diazotization of the starting amine, followed by a copper(I) cyanide-catalyzed cyanation.
Q2: What is the role of temperature in the diazotization step?
A2: Temperature control during diazotization is critical. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Higher temperatures can lead to the decomposition of the diazonium salt, resulting in reduced yield and the formation of unwanted byproducts.
Q3: How does reaction temperature affect the cyanation step?
A3: The temperature of the cyanation step influences both the reaction rate and the selectivity. While higher temperatures can accelerate the reaction, they may also promote the formation of impurities. It is crucial to find an optimal temperature that balances reaction speed with product purity and yield.
Troubleshooting Guide
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation. | Inefficient Diazotization: The diazonium salt may have decomposed due to elevated temperatures. | Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath. |
| Incomplete Cyanation: The reaction temperature may be too low for the cyanation to proceed at a reasonable rate. | Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or HPLC. | |
| Poor Quality Reagents: Degradation of sodium nitrite or copper(I) cyanide. | Use fresh, high-purity reagents. Ensure proper storage conditions for all chemicals. |
Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Observation of a significant byproduct peak in analytical data (e.g., HPLC, GC-MS). | Side Reactions from Diazonium Salt Decomposition: At higher temperatures, the diazonium salt can react with water to form a phenol byproduct. | Ensure the diazotization is performed at or below 5 °C. Add the diazonium salt solution to the cyanide solution in a controlled manner to minimize its decomposition. |
| Over-heating during Cyanation: Elevated temperatures can lead to the formation of colored impurities or polymerization. | Optimize the reaction temperature for the cyanation step. See the data presentation table below for guidance on the effect of temperature on yield and purity. | |
| Incomplete Quenching: Residual reagents may lead to side reactions during workup. | Ensure the reaction is properly quenched. The workup procedure should effectively remove all unreacted starting materials and reagents. |
Data Presentation
Effect of Temperature on Cyanation Reaction Yield and Purity
The following table provides representative data on how the reaction temperature of the cyanation step can influence the yield and purity of this compound. Note: This data is illustrative and may not represent results from a specific validated experiment.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 (Room Temperature) | 12 | 65 | 98 |
| 40 | 6 | 78 | 95 |
| 60 | 3 | 85 | 90 |
| 80 | 1.5 | 82 | 80 |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol describes a representative procedure for the synthesis of this compound from 2-Amino-4,5-dimethoxybenzonitrile.
Step 1: Diazotization of 2-Amino-4,5-dimethoxybenzonitrile
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-4,5-dimethoxybenzonitrile (1 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄ or HCl).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., water or a polar aprotic solvent).
-
Carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The addition should be controlled to manage any effervescence.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding a suitable aqueous solution (e.g., aqueous ammonia or sodium carbonate solution) to decompose the copper complex.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: NMR Spectral Interpretation of 2-Fluoro-4,5-dimethoxybenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the troubleshooting and interpretation of ¹H and ¹³C NMR spectra for 2-Fluoro-4,5-dimethoxybenzonitrile.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My ¹H NMR spectrum shows two singlets in the aromatic region, but I expected doublets. What could be the reason?
A1: The two aromatic protons in this compound are para to each other and are expected to appear as singlets or very finely split doublets. The coupling constant between these two protons (J) would be very small. Additionally, the coupling to the fluorine atom may further complicate the signals, but strong coupling is primarily observed with closer protons. If you are seeing two distinct singlets, this is likely the correct spectrum.
Q2: I am observing unexpected peaks in my spectrum, particularly in the aliphatic region (1-4 ppm). What are they?
A2: Unexpected peaks in the aliphatic region often arise from solvent impurities or residual solvents from your reaction or purification. Common culprits include acetone (δ ~2.17 ppm), ethyl acetate (δ ~1.26, 2.05, 4.12 ppm), or grease. Consult a table of common NMR solvent impurities for comparison.[1]
Q3: The integration of my aromatic and methoxy signals is not in the expected 1:1:3:3 ratio. What should I do?
A3: Inaccurate integration can be due to poor shimming, low sample concentration, or the presence of impurities.[2] Ensure your sample is properly shimmed and sufficiently concentrated. If the issue persists, it may indicate the presence of an impurity with overlapping signals. Consider running a 2D NMR experiment like COSY or HSQC to help identify and resolve overlapping peaks.
Q4: My baseline is noisy and the peaks are broad. How can I improve the spectrum quality?
A4: A noisy baseline and broad peaks can result from several factors including low sample concentration, poor shimming of the spectrometer, or the presence of paramagnetic impurities.[2] Ensure your sample is sufficiently concentrated and that the instrument is properly shimmed before acquisition. If you suspect paramagnetic impurities, you can try filtering your sample through a small plug of silica gel.
Q5: I am not seeing a signal for the carbon attached to the fluorine. Is this normal?
A5: Yes, this is a common observation in ¹³C NMR. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. The coupling constant (¹JCF) is typically large (around 250 Hz), which can sometimes make the signal difficult to observe or appear as two smaller peaks. Additionally, quaternary carbons, like the one attached to the nitrile group, can have weak signals.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimates and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | s | 1H | Ar-H |
| ~6.80 | s | 1H | Ar-H |
| ~3.95 | s | 3H | -OCH₃ |
| ~3.90 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~160.0 | d, ¹JCF ≈ 255 Hz | C-F |
| ~152.0 | s | C-OCH₃ |
| ~148.0 | s | C-OCH₃ |
| ~118.0 | d, ³JCF ≈ 10 Hz | C-H |
| ~117.0 | s | C≡N |
| ~112.0 | d, ²JCF ≈ 20 Hz | C-CN |
| ~105.0 | s | C-H |
| ~56.5 | q | -OCH₃ |
| ~56.0 | q | -OCH₃ |
Experimental Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for many organic compounds.[3]
-
Ensure the sample is fully dissolved. If solubility is an issue, you may gently warm the sample or try a different solvent such as acetone-d₆ or DMSO-d₆.[4]
-
-
Internal Standard:
-
Tetramethylsilane (TMS) is often used as an internal standard to reference the chemical shift to 0 ppm. Many commercially available deuterated solvents already contain TMS.
-
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain sharp, symmetrical peaks. Poor shimming can lead to broad peaks and a distorted baseline.[5]
-
Acquire the ¹H spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to the ¹H spectrum.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the NMR spectral interpretation of this compound.
Caption: A workflow diagram for troubleshooting NMR spectral data.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 2. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Visualizer loader [nmrdb.org]
- 4. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
stability and storage conditions for 2-Fluoro-4,5-dimethoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Fluoro-4,5-dimethoxybenzonitrile (CAS No: 119396-88-2). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry place, protected from light. While some suppliers suggest storage at room temperature, for optimal stability and to minimize potential degradation over extended periods, storage at 2-8°C is advisable.[1]
Q2: Is this compound sensitive to moisture?
Yes, like many benzonitrile derivatives, this compound can be sensitive to moisture. The nitrile group is susceptible to hydrolysis, which can be catalyzed by the presence of strong acids or bases, leading to the formation of 2-Fluoro-4,5-dimethoxybenzamide and subsequently 2-Fluoro-4,5-dimethoxybenzoic acid.[2] Therefore, it is crucial to handle the compound in a dry environment and store it in a desiccated container.
Q3: How stable is this compound to light exposure?
Q4: What are the known incompatibilities for this compound?
This compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with strong acids or bases can catalyze hydrolysis of the nitrile group.
Q5: What are the signs of degradation?
Degradation of this compound may be indicated by a change in physical appearance, such as discoloration from its typical light yellow to brown powder, or a change in its melting point (141-145 °C).[1] The presence of impurities can be confirmed by analytical techniques such as HPLC or GC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Perform a purity check using HPLC or NMR. |
| Contamination of the sample. | Use clean spatulas and glassware. Avoid cross-contamination with other reagents. | |
| Discoloration of the compound | Exposure to light or air over time. | Store the compound in a dark, airtight container. Consider purging the container with an inert gas like nitrogen or argon. |
| Presence of impurities from synthesis. | Re-purify the compound if necessary (e.g., by recrystallization). | |
| Low yield in a reaction | Use of a partially degraded starting material. | Confirm the purity of the this compound before use. |
| Incompatibility with reaction conditions (e.g., presence of strong acid/base, excessive heat). | Review the reaction protocol for potential incompatibilities. Consider running the reaction under milder conditions. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Reasoning |
| Temperature | 2-8°C (long-term); Room Temperature (short-term) | To minimize the rate of potential degradation. |
| Humidity | Store in a desiccated environment | To prevent hydrolysis of the nitrile group. |
| Light | Protect from light (use amber vials or light-proof containers) | To prevent potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) for long-term storage | To prevent oxidation and reaction with atmospheric moisture. |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability
This protocol is based on general guidelines for hydrolytic stability testing, such as the OECD 111 Guideline.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in each buffer solution to a final concentration suitable for the analytical method (e.g., 10-100 µg/mL).
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C and an elevated temperature like 50°C to accelerate degradation) in the dark.
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point. Determine the degradation rate constant and the half-life of the compound at each pH and temperature.
Protocol for Assessing Photostability
This protocol is based on the ICH Q1B Guideline for photostability testing.[3][4]
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette or other transparent vessel.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples and controls to a light source that provides both visible and UV light with a specified intensity (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Reactivity Challenges with 2-Fluoro-4,5-dimethoxybenzonitrile
Welcome to the technical support center for 2-Fluoro-4,5-dimethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common reactivity issues and provide practical guidance for its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity challenges associated with this compound?
A1: this compound is an electron-rich aromatic compound. The two methoxy groups are strong electron-donating groups, which can deactivate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This often results in poor reactivity under standard SNAr conditions. Consequently, more forcing conditions or specialized catalytic systems are often required to achieve satisfactory yields.
Q2: In which key pharmaceutical ingredient's synthesis is this compound a known intermediate?
A2: This compound is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2] The synthesis of Gefitinib often involves the nucleophilic substitution of the fluorine atom on this compound.
Q3: What general strategies can be employed to improve the yield of reactions involving this substrate?
A3: To overcome the decreased reactivity, consider the following strategies:
-
Catalyst and Ligand Selection: For cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can significantly improve reaction efficiency.
-
Reaction Conditions: Employing higher temperatures, sometimes with the aid of microwave irradiation, can help overcome the activation energy barrier.
-
Solvent Choice: The polarity and aprotic nature of the solvent can influence reaction rates. Solvents like DMF, DMSO, or dioxane are often used.
-
Strong Bases: In reactions requiring a base, stronger, non-nucleophilic bases may be necessary to facilitate the reaction.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low to no conversion in SNAr with an amine or alcohol nucleophile.
-
Possible Cause 1: Deactivation by Electron-Donating Groups. The methoxy groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack.
-
Solution:
-
Increase the reaction temperature. Consider using a sealed tube or microwave reactor to safely reach higher temperatures.
-
Use a more polar aprotic solvent like DMSO or NMP to help stabilize the charged Meisenheimer intermediate.
-
Employ a stronger base to deprotonate the nucleophile more effectively, increasing its nucleophilicity.
-
-
-
Possible Cause 2: Poor Leaving Group Ability of Fluoride. While fluorine is a good leaving group in SNAr due to its high electronegativity which stabilizes the intermediate, in electron-rich systems, its departure can be slow.
-
Solution:
-
While you cannot change the leaving group on the substrate, ensuring optimal conditions for the nucleophilic attack (the rate-determining step) is crucial. Focus on optimizing temperature, solvent, and base as mentioned above.
-
-
Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Suzuki-Miyaura Coupling
Problem: Low yield in the Suzuki-Miyaura coupling reaction.
-
Possible Cause 1: Inefficient Oxidative Addition. The electron-rich nature of the substrate can make the initial oxidative addition of the palladium catalyst to the C-F bond challenging.
-
Solution:
-
Use a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[3]
-
Consider using a higher catalyst loading (e.g., 2-5 mol %).
-
-
-
Possible Cause 2: Protodeboronation of the Boronic Acid. This side reaction, where the boronic acid group is replaced by a hydrogen, can be prevalent under basic conditions, especially with electron-rich boronic acids.
-
Solution:
-
Use milder bases like K₃PO₄ or Cs₂CO₃.
-
Employ a biphasic solvent system (e.g., toluene/water) to minimize the time the boronic acid is exposed to the aqueous base.
-
Keep reaction times as short as possible by using a highly active catalyst system.
-
-
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 40-60 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-95 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 60-80 |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | t-BuOH/H₂O | 80 | 80-98 |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or low yield in the C-N cross-coupling.
-
Possible Cause: Catalyst Deactivation or Slow Reductive Elimination. Electron-donating groups on the aryl halide can slow down the reductive elimination step.
-
Solution:
-
Logical Diagram for Catalyst/Ligand Selection
Caption: Key considerations for catalyst system selection.
Nitrile Group Transformations
A. Hydrolysis to Amide/Carboxylic Acid
Problem: Difficulty in hydrolyzing the sterically hindered and electron-rich nitrile.
-
Possible Cause: Steric Hindrance and Electronic Effects. The ortho-fluoro and adjacent methoxy group can sterically hinder the approach of water/hydroxide to the nitrile carbon. The electron-donating methoxy groups also reduce the electrophilicity of the nitrile carbon.
-
Solution:
-
Acid Hydrolysis: Use strong acidic conditions (e.g., concentrated H₂SO₄ or HCl) and elevated temperatures. Be aware that this may also lead to the hydrolysis of the methoxy groups under harsh conditions.
-
Base Hydrolysis: Use a strong base (e.g., NaOH or KOH) in a high-boiling solvent like ethylene glycol.
-
Enzymatic Hydrolysis: Consider using a nitrile hydratase enzyme for a milder and more selective conversion to the amide.[6][7][8]
-
-
Table 2: Comparison of Nitrile Hydrolysis Methods
| Method | Reagents | Temperature (°C) | Typical Outcome | Potential Issues |
| Acid Hydrolysis | Conc. H₂SO₄ or HCl | 100-150 | Carboxylic Acid | Side reactions, ether cleavage |
| Base Hydrolysis | NaOH or KOH in Ethylene Glycol | 150-180 | Carboxylic Acid | Harsh conditions, potential decomposition |
| Enzymatic Hydrolysis | Nitrile Hydratase | 25-40 | Amide | Enzyme availability and cost |
B. Reduction to Amine
Problem: Incomplete reduction or formation of byproducts.
-
Possible Cause: Catalyst Poisoning or Side Reactions.
-
Solution:
-
Catalytic Hydrogenation: Use Raney Nickel or a Palladium catalyst under a hydrogen atmosphere. The pressure and temperature may need to be optimized. The addition of ammonia can sometimes suppress the formation of secondary amines.
-
Chemical Reduction: Use a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. Ensure a complete workup to hydrolyze the intermediate imine.
-
-
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Morpholine
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), K₂CO₃ (2.0 eq), and DMSO.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the SNAr reaction with morpholine.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to 100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. mdpi.com [mdpi.com]
- 7. A comparative study on enhanced enzymatic hydrolysis of diverse herbaceous and woody wastes by promising dilute acid and alkaline pretreatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-4,5-dimethoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Fluoro-4,5-dimethoxybenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
Q: After performing a primary purification (e.g., recrystallization or basic column chromatography), the purity of my this compound is still below the desired level (>98%). What are the likely impurities and how can I remove them?
A: Low purity after an initial purification step is often due to the presence of closely related impurities that co-elute or co-crystallize with the product. Based on a plausible synthetic route starting from 4-fluoro-1,2-dimethoxybenzene (4-fluoroveratrole), the following are common impurities:
-
Unreacted Starting Material (4-fluoro-1,2-dimethoxybenzene): If the cyanation or formylation/cyanation reaction did not go to completion, residual starting material will contaminate the crude product.
-
Isomeric Byproducts: Depending on the synthetic route, small amounts of other isomers may be formed.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base and heat, leading to the formation of 2-Fluoro-4,5-dimethoxybenzamide and subsequently 2-Fluoro-4,5-dimethoxybenzoic acid.[1][2][3]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., N,N-Dimethylformamide (DMF), toluene, ethyl acetate) may be present.[4]
Recommended Solutions:
-
Recrystallization: A carefully chosen solvent system can effectively remove many impurities. For this compound, which is a solid, recrystallization is a highly effective purification method.[5][6]
-
Column Chromatography: For complex mixtures or to remove impurities with similar polarity to the product, column chromatography is recommended.
Issue 2: Product "Oiling Out" During Recrystallization
Q: I am attempting to recrystallize my crude this compound, but it is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by:
-
Inappropriate solvent choice: The solvent may be too nonpolar.
-
Cooling the solution too quickly.
-
High concentration of impurities: Impurities can lower the melting point of the mixture.
Recommended Solutions:
-
Solvent System Adjustment: Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. For instance, if you are using a hexane/ethyl acetate system, slightly increasing the proportion of ethyl acetate can help.[6]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath.
-
Pre-purification: If the crude product is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Issue 3: Poor Separation During Column Chromatography
Q: I am running a silica gel column to purify my this compound, but I am getting poor separation between my product and an impurity. What can I do to improve the separation?
A: Poor separation in column chromatography can be due to several factors:
-
Inappropriate solvent system: The eluent may be too polar, causing all components to move too quickly down the column.
-
Column overloading: Too much crude material was loaded onto the column.
-
Improper column packing: An unevenly packed column will lead to channeling and poor separation.
Recommended Solutions:
-
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give your product an Rf value of around 0.25-0.35 and show good separation from impurities. For aromatic nitriles, gradients of ethyl acetate in hexanes are often effective.
-
Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common route involves the cyanation of a substituted 4-fluoro-1,2-dimethoxybenzene. In this case, you should anticipate:
-
Unreacted 4-fluoro-1,2-dimethoxybenzene.
-
2-Fluoro-4,5-dimethoxybenzamide (from partial hydrolysis of the nitrile).
-
2-Fluoro-4,5-dimethoxybenzoic acid (from complete hydrolysis of the nitrile).[1][2][3]
-
Residual reaction solvents and reagents.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A good starting point for recrystallization is a binary solvent system. For compounds with moderate polarity like this compound, a mixture of a nonpolar solvent and a moderately polar solvent is often effective. Consider trying:
-
Hexane / Ethyl Acetate
-
Petroleum Ether / Ethyl Acetate[5]
-
Toluene[7] The ideal ratio should be determined experimentally by dissolving the crude product in a minimal amount of the hot, more polar solvent and then adding the hot, less polar solvent until turbidity is observed, followed by reheating to get a clear solution.
Q3: What are the recommended conditions for column chromatography purification?
A3: For silica gel column chromatography, a gradient elution is generally recommended to separate a range of impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50% ethyl acetate). The optimal gradient should be developed based on preliminary TLC analysis.
Q4: How can I detect and quantify the purity of my final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[4][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a standard method for determining the purity of aromatic compounds.[8][10]
-
Gas Chromatography (GC): If the compound and its impurities are thermally stable and volatile, GC can be an effective tool for purity analysis.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify and quantify impurities if suitable internal standards are used.
-
Mass Spectrometry (MS): Provides molecular weight information of the main component and any impurities.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield Loss | Advantages | Disadvantages |
| Recrystallization | >99% | 10-30% | Simple, cost-effective, good for removing minor impurities. | Can have significant yield loss, may not remove impurities with very similar solubility. |
| Column Chromatography | >98% | 5-20% | Can separate complex mixtures and impurities with similar polarity. | More time-consuming and requires more solvent than recrystallization. |
Table 2: Recommended Starting Conditions for Analytical Methods
| Analytical Method | Column/Instrument | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) | UV at 254 nm |
| GC | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| NMR | 400 MHz or higher | Deuterated Chloroform (CDCl3) or DMSO-d6 | 1H, 13C, 19F |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). Add a less polar solvent (e.g., hexanes) dropwise at elevated temperature until the solution becomes slightly cloudy. Add a few more drops of the more polar solvent until the solution is clear again. This is your approximate recrystallization solvent ratio.
-
Dissolution: In a larger flask, add the crude this compound and the determined solvent mixture. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar solvent mixture, gradually increasing the polarity (gradient elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. youtube.com [youtube.com]
- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. labproinc.com [labproinc.com]
Technical Support Center: Catalyst Selection for 2-Fluoro-4,5-dimethoxybenzonitrile Synthesis Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The following information is designed to assist in optimizing catalyst selection and reaction conditions to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main retrosynthetic approaches for synthesizing this compound involve either a metal-catalyzed cyanation of an aryl halide or a Sandmeyer reaction of an aniline derivative.
-
Metal-Catalyzed Cyanation: This route typically starts from 1-bromo-2-fluoro-4,5-dimethoxybenzene. Palladium-catalyzed cross-coupling reactions are the most common, offering mild conditions and good functional group tolerance.[1] Copper-catalyzed cyanations are also a viable, often more economical, alternative.
-
Sandmeyer Reaction: This classical approach begins with 2-fluoro-4,5-dimethoxyaniline. The aniline is first diazotized, and the resulting diazonium salt is then reacted with a cyanide source, typically in the presence of a copper(I) salt.[2][3]
Q2: Which type of catalyst is recommended for the cyanation of 1-bromo-2-fluoro-4,5-dimethoxybenzene?
A2: Palladium-based catalysts are generally the most effective for the cyanation of aryl bromides, including electron-rich systems like 1-bromo-2-fluoro-4,5-dimethoxybenzene. The choice of ligand is crucial for achieving high yields and preventing catalyst deactivation.
Q3: What are the common challenges and side reactions in this synthesis?
A3: Researchers may encounter several issues, including:
-
Low Conversion Rates: This can be due to catalyst inactivity, poor solubility of reagents, or suboptimal reaction temperature.
-
Catalyst Poisoning: Cyanide ions can coordinate strongly to the palladium center, leading to catalyst deactivation.[1]
-
Hydrolysis of the Nitrile: Under certain conditions, the newly formed nitrile group can be susceptible to hydrolysis, especially during workup.
-
Formation of Byproducts: In the Sandmeyer reaction, side reactions such as the formation of phenols or biaryl compounds can occur.[4]
Q4: Are there less toxic alternatives to traditional cyanide sources?
A4: Yes, potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a less toxic and safer alternative to alkali metal cyanides (e.g., NaCN, KCN) or zinc cyanide (Zn(CN)₂).[5] It has been successfully employed in palladium-catalyzed cyanation reactions.
Troubleshooting Guides
Palladium-Catalyzed Cyanation of 1-Bromo-2-fluoro-4,5-dimethoxybenzene
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to its Pd(0) state. Consider using a precatalyst that is readily reduced in situ. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst oxidation. |
| Ligand Incompatibility | For electron-rich aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective. Screen a variety of ligands to find the optimal one for your specific substrate. |
| Catalyst Poisoning by Cyanide | Use a cyanide source with low solubility (e.g., K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide in the reaction mixture.[5] The addition of a phase-transfer catalyst may be beneficial when using K₄[Fe(CN)₆]. |
| Suboptimal Reaction Temperature | The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. |
| Poor Reagent Solubility | Choose a solvent system in which all reactants, particularly the aryl bromide and the cyanide source, have adequate solubility. Aprotic polar solvents like DMF, DMAc, or NMP are commonly used. |
Issue: Formation of Impurities
| Possible Cause | Troubleshooting Suggestion |
| Homocoupling of the Aryl Bromide | Reduce the catalyst loading. Ensure the reaction is performed under an inert atmosphere to minimize oxidative processes. |
| Protodebromination (loss of bromine) | Ensure anhydrous conditions. The presence of water can lead to the formation of the debrominated arene. |
| Hydrolysis of the Nitrile Product | Perform the aqueous workup under neutral or slightly acidic conditions and at a low temperature to minimize hydrolysis. |
Sandmeyer Reaction of 2-Fluoro-4,5-dimethoxyaniline
Issue: Low Yield of Benzonitrile
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Diazotization | Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite. |
| Decomposition of the Diazonium Salt | Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or light. |
| Suboptimal Copper(I) Cyanide Complex | Ensure the copper(I) cyanide is fully dissolved and complexed. The use of a solution of CuCN in an excess of an alkali metal cyanide is often recommended. |
Issue: Significant Byproduct Formation
| Possible Cause | Troubleshooting Suggestion |
| Formation of Phenol | Maintain a low reaction temperature during the cyanation step. Ensure the diazonium salt solution is added slowly to the cyanide solution. |
| Formation of Azo Compounds | Ensure complete diazotization and a slight excess of the diazotizing agent to consume all the starting aniline. |
| Formation of Tar-like materials | Control the reaction temperature carefully. Ensure efficient stirring to prevent localized overheating. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Aryl Bromide Cyanation
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | DMAc | 120-140 | Good to Excellent | [6] |
| Pd₂(dba)₃ / XPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100 | High | [5] |
| CuI / ligand | NaCN | Toluene | 110 | Good to Excellent | [7] |
Note: Yields are highly substrate-dependent and the conditions provided are general starting points.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide:
-
Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, add the aryl bromide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., XPhos, 0.08 mmol) to a reaction vessel.
-
Reagent Addition: Add the cyanide source (e.g., K₄[Fe(CN)₆], 0.6 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., DMAc, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Sandmeyer Cyanation of an Aniline:
-
Diazotization: Dissolve the aniline (1.0 mmol) in an aqueous acidic solution (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C.
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) in an aqueous solution of sodium or potassium cyanide.
-
Cyanation: Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas is expected.
-
Reaction Completion: After the addition is complete, the reaction mixture may be gently warmed (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate in vacuo.
-
Purification: Purify the crude benzonitrile by distillation or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. dsc.duq.edu [dsc.duq.edu]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile from the laboratory to a pilot plant.
Troubleshooting Guide
Scaling up the synthesis of this compound, a key intermediate for pharmaceuticals, presents challenges that differ from bench-scale operations.[1][2] The primary issues encountered during scale-up are often related to physical processes like heat transfer and mixing rather than fundamental changes in chemical reactivity.[3][4] The following table addresses common problems observed during the scale-up of key reaction steps, such as nitration, reduction, and Sandmeyer cyanation/fluorination.
| Problem | Potential Cause(s) | Recommended Solution(s) at Pilot Scale |
| Low Yield / Incomplete Reaction | Poor Mixing/Mass Transfer: Inefficient mixing in large reactors can lead to localized concentration gradients, preventing reactants from interacting effectively.[3] | - Optimize Agitation: Increase stirrer speed or use a different impeller design (e.g., pitched-blade turbine) to improve bulk mixing. - Reactor Baffles: Ensure appropriate baffling is in place to prevent vortex formation and create top-to-bottom flow. - Controlled Addition: Add critical reagents subsurface to ensure they are rapidly dispersed into the bulk mixture. |
| Increased Impurity Profile / Side Reactions | Poor Temperature Control: The surface-area-to-volume ratio decreases significantly at scale, making heat removal less efficient.[3] This can lead to localized hot spots and thermal excursions, promoting side reactions.[3] | - Jacket Cooling: Utilize reactor jackets with a suitable heat transfer fluid and ensure adequate flow rate. - Internal Cooling Coils: For highly exothermic steps (e.g., nitration, diazonium salt formation), install internal cooling coils to increase the heat transfer area. - Slower Reagent Addition: Reduce the addition rate of exothermic reagents to allow the cooling system to keep pace with heat generation.[3] |
| Runaway Reaction (Especially during Diazotization) | Accumulation of Unreacted Reagents: Poor mixing or insufficient cooling can lead to a buildup of reactants, which can then react uncontrollably. Thermal Instability of Diazonium Salt: Diazonium salts can decompose exothermically if the temperature is not strictly controlled or if they precipitate out of solution.[3][5] | - Calorimetry Studies: Perform reaction calorimetry (e.g., RC1) at the lab scale to understand the heat of reaction and thermal stability limits.[5] - Strict Temperature Control: Maintain the reaction temperature at a safe, predetermined level (e.g., 0-5 °C for diazotization).[5] - In-Process Monitoring: Use online monitoring (e.g., temperature probes, pressure sensors) with automated safety interlocks. |
| Difficulty in Work-up and Isolation | Emulsion Formation: Inefficient mixing during quenching or extraction can lead to stable emulsions, making phase separation difficult.[5] Product Precipitation/Crystallization Issues: Different cooling profiles at a larger scale can affect crystal size and purity. | - Solvent Selection: Add a co-solvent (e.g., toluene) to help break emulsions during work-up.[5] - Controlled Quenching: Add the quenching solution slowly with good agitation to prevent localized pH or temperature shocks. - Seeding Strategy: Develop a robust seeding strategy for crystallization to ensure consistent particle size and purity. |
| Inconsistent Product Quality | Raw Material Variability: Inconsistencies in the quality of starting materials or reagents can have a more pronounced effect at a larger scale. Process Control Variability: Manual control or less precise instrumentation in the pilot plant can lead to batch-to-batch variations. | - Incoming Quality Control (IQC): Implement stringent IQC testing for all raw materials. - Automated Process Control: Utilize a distributed control system (DCS) to automate and precisely control parameters like temperature, addition rates, and pH. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scaling up?
A common and scalable approach starts from 3,4-dimethoxybenzaldehyde (veratraldehyde).[6] The synthesis typically involves:
-
Nitration: Introduction of a nitro group ortho to the aldehyde.
-
Oxidation/Conversion: Conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
-
Reduction: Reduction of the nitro group to an amine.
-
Diazotization-Fluorination (Balz-Schiemann or Sandmeyer-type): Conversion of the amino group to a diazonium salt, followed by displacement with fluoride.
Q2: Why is heat management so critical when scaling up this synthesis?
Many of the reaction steps are highly exothermic, particularly nitration and the formation and decomposition of the diazonium salt.[3] As the reactor volume increases, the surface area available for heat removal decreases relative to the volume generating the heat.[3] Without careful management, this can lead to a rapid temperature increase, resulting in side reactions, product degradation, or a dangerous runaway reaction.[3]
Q3: What are the primary safety concerns with the Sandmeyer or Balz-Schiemann reaction at the pilot scale?
The primary hazard is the thermal instability of the aryl diazonium salt intermediate.[3][5] If the temperature is not kept low (typically below 5-10 °C), the salt can decompose uncontrollably, releasing a large amount of nitrogen gas and heat, which can lead to over-pressurization and explosion.[5] It is also critical to prevent the diazonium salt from drying out, as the solid salt is shock-sensitive and explosive.[3]
Q4: How does mixing in a 1000L pilot reactor differ from a 1L lab flask?
In a 1L flask, mixing is relatively efficient, and concentration and temperature gradients are minimal. In a 1000L reactor, achieving homogeneity is much more difficult.[3] Inefficient mixing can lead to "dead zones" where reactants don't mix, and localized hot spots near reagent addition points. This makes the choice of impeller type, agitation speed, and baffle design critical for success at the pilot scale.
Q5: Can I use the same solvents at the pilot scale as in the lab?
While chemically compatible solvents can be used, practical considerations at the pilot scale may necessitate changes. Factors to consider include:
-
Toxicity and Environmental Impact: Large volumes of hazardous solvents like dichloromethane may require specialized handling and abatement systems.
-
Boiling Point: Solvents with low boiling points can be difficult to handle in large reactors, especially during exothermic reactions.
-
Cost: The cost of solvents becomes a significant factor at larger scales.
-
Work-up: The solvent system should facilitate easy phase separation and extraction on a large scale.
Experimental Protocols
The following are representative protocols for key steps in the synthesis of this compound. Note: These protocols are for illustrative purposes and must be optimized and validated at each scale.
Protocol 1: Nitration of 3,4-Dimethoxybenzaldehyde
-
Reaction Setup: Charge a temperature-controlled reactor with 3,4-dimethoxybenzaldehyde and a suitable solvent (e.g., acetic acid). Cool the mixture to 0-5 °C with agitation.
-
Reagent Addition: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Carefully quench the reaction by slowly adding the reaction mixture to ice water. Filter the resulting precipitate (2-nitro-4,5-dimethoxybenzaldehyde), wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Sandmeyer-type Fluorination of 2-Amino-4,5-dimethoxybenzonitrile
-
Diazotization: Prepare a solution of 2-amino-4,5-dimethoxybenzonitrile in an aqueous solution of hydrofluoric acid or tetrafluoroboric acid in a reactor cooled to 0 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C at all times.[5] Stir for 30-60 minutes at 0-5 °C.
-
Cyanide Reaction: In a separate, larger reactor, prepare a heated solution (e.g., 80 °C) of copper(I) cyanide and sodium cyanide in water.[5]
-
Addition: Carefully add the cold diazonium salt solution to the hot cyanide solution. The addition rate should be controlled to manage the vigorous evolution of nitrogen gas and the exothermic reaction.
-
Work-up: After the addition is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., toluene). Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data Presentation
The following table presents illustrative data comparing a laboratory-scale synthesis with a projected pilot-plant scale for a single batch, based on common scale-up challenges and observations.
| Parameter | Laboratory Scale (1 L Flask) | Pilot Plant Scale (1000 L Reactor) | Key Scale-Up Consideration |
| Starting Material (Veratraldehyde) | 100 g | 100 kg | Material handling and charging logistics. |
| Nitrating Agent Addition Time | 30 minutes | 4 - 6 hours | Heat removal is the rate-limiting step.[3] |
| Diazotization Temperature | 0 - 5 °C | 0 - 5 °C (with tighter controls) | Critical for safety; requires robust cooling and monitoring.[5] |
| Agitator Speed | 300 RPM (Magnetic Stirrer) | 80 - 120 RPM (Pitched-Blade Turbine) | Power per unit volume and tip speed are key parameters. |
| Overall Yield | 65% | 55 - 60% | Yield losses are common due to transfer inefficiencies and less optimal work-ups. |
| Main Impurity (Isomer) | 1.5% | 2.5 - 4.0% | Localized hot spots can lead to increased side-product formation.[3] |
| Batch Cycle Time | 24 hours | 72 - 96 hours | Longer addition, heating, and cooling times are required for large volumes. |
Visualizations
Caption: Synthetic workflow from lab to pilot plant.
Caption: Troubleshooting logic for increased impurities.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4,5-dimethoxybenzonitrile and 2-Chloro-4,5-dimethoxybenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Fluoro-4,5-dimethoxybenzonitrile and 2-Chloro-4,5-dimethoxybenzonitrile, two key intermediates in the synthesis of pharmaceuticals and agrochemicals. The focus of this comparison is their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.
Introduction to the Compounds
Both this compound (CAS No: 119396-88-2) and 2-Chloro-4,5-dimethoxybenzonitrile are important building blocks in medicinal chemistry.[1] Their utility stems from the presence of multiple functional groups: a nitrile group that can be converted into various other functionalities, two methoxy groups that influence the electronic properties of the aromatic ring, and a halogen atom that can be displaced by a nucleophile.[1] These features make them valuable precursors for the synthesis of complex molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Theoretical Basis of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of aryl halides in SNAr reactions is fundamentally different from that in aliphatic SN1 and SN2 reactions. In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the overall reaction rate.
A key principle in SNAr reactions is that fluorine is often a better leaving group than chlorine, which is the reverse of the trend observed in SN1 and SN2 reactions.[2] This enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom.[2] The strong inductive electron-withdrawing effect of fluorine stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[2]
The general mechanism for the SNAr reaction is depicted below:
Caption: Generalized mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Comparative Reactivity Data
| Feature | This compound | 2-Chloro-4,5-dimethoxybenzonitrile | Reference |
| Leaving Group | Fluorine | Chlorine | |
| Electronegativity of Halogen | High | Moderate | |
| Inductive Effect | Strong electron-withdrawing | Moderate electron-withdrawing | [2] |
| Meisenheimer Complex Stability | More stable | Less stable | [2] |
| Predicted SNAr Reactivity | Higher | Lower | [2] |
| Reaction Conditions | Milder conditions, shorter reaction times | Harsher conditions, longer reaction times | [2] |
| Expected Yields | Generally higher | Generally lower | [2] |
Experimental Protocols: A Generalized Approach for Comparative Kinetic Analysis
To empirically determine and compare the reactivity of these two compounds, a kinetic study using a model nucleophile, such as piperidine or morpholine, can be conducted. The following is a generalized experimental protocol based on established methods for the kinetic analysis of SNAr reactions.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-Chloro-4,5-dimethoxybenzonitrile with a model amine nucleophile in a suitable solvent at a constant temperature.
Materials:
-
This compound
-
2-Chloro-4,5-dimethoxybenzonitrile
-
Piperidine (or other suitable amine nucleophile)
-
Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Constant temperature bath
-
UV-Vis Spectrophotometer or HPLC
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound and 2-Chloro-4,5-dimethoxybenzonitrile in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile at different concentrations in the same solvent.
-
-
Kinetic Runs:
-
In a thermostated reaction vessel, mix a solution of the aryl halide with a large excess of the amine nucleophile solution.
-
Monitor the progress of the reaction over time by periodically taking aliquots and analyzing them using either UV-Vis spectrophotometry (monitoring the appearance of the product or disappearance of the reactant) or HPLC.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of the amine), the observed rate constant (k_obs) can be determined from the plot of ln([Aryl Halide]) versus time.
-
Repeat the kinetic runs for each concentration of the amine nucleophile.
-
The second-order rate constant (k2) is determined from the slope of a plot of k_obs versus the concentration of the amine.
-
The entire procedure is then repeated for the other halogenated substrate under identical conditions.
-
Expected Outcome: The second-order rate constant (k2) for the reaction of this compound is expected to be significantly higher than that for 2-Chloro-4,5-dimethoxybenzonitrile, providing quantitative support for the higher reactivity of the fluoro-analogue.
Application in Drug Discovery: Role in Signaling Pathways
The 2-halo-4,5-dimethoxybenzonitrile scaffold is a key pharmacophore in a number of biologically active molecules. For instance, 2-Chloro-4,5-dimethoxybenzonitrile is a known precursor in the synthesis of Prazosin, a potent and selective α1-adrenergic receptor antagonist.[3] Prazosin is used in the treatment of hypertension.
Adrenergic receptors are a class of G-protein coupled receptors that are targets of catecholamines like norepinephrine and epinephrine. The α1-adrenergic receptor, upon activation, couples to Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. By blocking this receptor, Prazosin prevents this signaling cascade, resulting in vasodilation and a decrease in blood pressure.
The synthesis of Prazosin from 2-Chloro-4,5-dimethoxybenzonitrile highlights the importance of this chemical intermediate in the development of drugs that modulate critical signaling pathways. The reactivity of the chloro group is exploited to introduce the piperazine moiety, which is crucial for the drug's interaction with the α1-adrenergic receptor.
References
The Biological Potential of 2-Fluoro-4,5-dimethoxybenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic scaffold of 2-Fluoro-4,5-dimethoxybenzonitrile serves as a versatile starting point for the development of novel bioactive compounds. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on a benzonitrile backbone, provides a template for the synthesis of a diverse array of heterocyclic derivatives with significant therapeutic potential. This guide offers a comparative analysis of the biological activities of quinazoline derivatives synthesized from this precursor, with a focus on their anticancer properties. Experimental data, detailed protocols, and visual representations of relevant pathways are provided to support further research and development in this area.
From Benzonitrile to Bioactive Quinazolines: A Synthetic Overview
The journey from this compound to biologically active molecules often begins with the nucleophilic substitution of the fluorine atom to introduce an amino group, yielding 2-amino-4,5-dimethoxybenzonitrile. This key intermediate is then primed for cyclization reactions to form the quinazoline core, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[1] A variety of synthetic strategies can be employed to construct the quinazoline ring system from this amino-benzonitrile precursor.[1]
One notable synthetic route involves a multi-step process to generate 4-substituted anilino quinazoline derivatives. This process begins with the modification of a related precursor, 4-methoxy-3-hydroxybenzonitrile, followed by nitration and a Dimroth rearrangement to yield a key 2-amino-benzonitrile intermediate. This intermediate is then reacted with dimethylformamide-dimethylacetal (DMF-DMA) and subsequently with various substituted anilines to produce the final quinazoline derivatives.
Comparative Anticancer Activity of Quinazoline Derivatives
A series of novel 4-stilbenylamino quinazoline derivatives synthesized from a 2-amino-benzonitrile precursor have demonstrated potent antitumor activity against a panel of human cancer cell lines. The cytotoxic effects of these compounds were evaluated using the MTS assay, and the half-maximal inhibitory concentrations (IC50) were determined. The results highlight the potential of these derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
| Compound ID | Substitution on Stilbene Ring | A431 (Epidermoid Carcinoma) | A549 (Lung Cancer) | BGC-823 (Gastric Cancer) |
| 6a | 2-Trifluoromethyl | > 10.0 µM | > 10.0 µM | > 10.0 µM |
| 6c | 4-Fluoro | 2.1 µM | 1.9 µM | 2.3 µM |
| 6i | 4-Trifluoromethyl | 1.8 µM | 1.7 µM | 2.0 µM |
| Gefitinib | (Reference Drug) | > 10.0 µM | > 10.0 µM | > 10.0 µM |
Caption: Table 1. In vitro anticancer activity (IC50) of selected 4-stilbenylamino quinazoline derivatives compared to the reference drug Gefitinib.
Experimental Protocols
Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (Intermediate 5)
A suspension of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (2.0 g, 6.2 mmol) in water (30.4 mL) is treated with sodium dithionite (3.6 g, 20.7 mmol). The mixture is stirred at 50 °C for 2.5 hours. The temperature is then raised to 70 °C, and 37% HCl (25 mL) is added slowly over 2 hours. Heating is continued for an additional hour. After cooling to room temperature, the mixture is basified to a pH of 11 with a 50% NaOH aqueous solution to yield the desired product.
General Procedure for the Synthesis of 4-Substituted Anilino Quinazoline Derivatives (6a-6j)
A mixture of the 2-amino-benzonitrile intermediate (e.g., compound 5, 1.05 g, 3.60 mmol), toluene (9.3 mL), acetic acid (0.01 mL), and dimethylformamide-dimethylacetal (DMF-DMA, 25 mL) is heated to 105 °C and stirred for 3 hours. The toluene is removed under vacuum. To the resulting residue, acetic acid (9.3 mL) and the corresponding substituted (E)-4-styrylaniline (3.60 mmol) are added. The mixture is then heated to 130 °C and stirred for 1.5 to 3 hours to yield the final quinazoline derivatives.
In Vitro Anticancer Activity Assay (MTS Assay)
Human tumor cell lines (A431, A549, BGC-823) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized quinazoline derivatives for 72 hours. Following treatment, 20 µL of MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The synthesized quinazoline derivatives exert their anticancer effects by targeting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By inhibiting EGFR, these compounds can effectively block these cancer-promoting signals.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Synthetic Workflow for Quinazoline Derivatives.
References
Spectroscopic Comparison of 2-Fluoro-4,5-dimethoxybenzonitrile and Its Isomers: A Guide for Researchers
In the fields of pharmaceutical development and materials science, the precise identification of chemical isomers is critical. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comparative analysis of the spectral data for 2-Fluoro-4,5-dimethoxybenzonitrile and two of its key isomers: 3-Fluoro-4,5-dimethoxybenzonitrile and 2-Fluoro-3,4-dimethoxybenzonitrile.
Due to the limited availability of publicly accessible experimental spectral data for these specific compounds, this guide utilizes predicted spectral data generated from established computational chemistry principles. These predictions offer a valuable framework for researchers to distinguish between these isomers using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and its selected isomers. These values highlight the key differences that can be used for their unambiguous identification.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-3 | ~7.35 | d |
| H-6 | ~6.90 | d | |
| OCH₃ (C4) | ~3.92 | s | |
| OCH₃ (C5) | ~3.90 | s | |
| 3-Fluoro-4,5-dimethoxybenzonitrile | H-2 | ~7.20 | d |
| H-6 | ~7.10 | d | |
| OCH₃ (C4) | ~3.95 | s | |
| OCH₃ (C5) | ~3.93 | s | |
| 2-Fluoro-3,4-dimethoxybenzonitrile | H-5 | ~7.50 | dd |
| H-6 | ~7.00 | t | |
| OCH₃ (C3) | ~4.05 | s | |
| OCH₃ (C4) | ~3.98 | s |
d = doublet, dd = doublet of doublets, t = triplet, s = singlet
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C1 (CN) | ~116 |
| C2 (C-F) | ~155 (d, ¹JCF ≈ 250 Hz) | |
| C3 | ~105 (d) | |
| C4 (C-OCH₃) | ~150 | |
| C5 (C-OCH₃) | ~148 | |
| C6 | ~115 (d) | |
| CN | ~118 | |
| OCH₃ | ~56.5, ~56.3 | |
| 3-Fluoro-4,5-dimethoxybenzonitrile | C1 (CN) | ~110 |
| C2 | ~112 (d) | |
| C3 (C-F) | ~158 (d, ¹JCF ≈ 255 Hz) | |
| C4 (C-OCH₃) | ~145 (d) | |
| C5 (C-OCH₃) | ~149 | |
| C6 | ~118 | |
| CN | ~117 | |
| OCH₃ | ~56.8, ~56.6 | |
| 2-Fluoro-3,4-dimethoxybenzonitrile | C1 (CN) | ~108 (d) |
| C2 (C-F) | ~152 (d, ¹JCF ≈ 252 Hz) | |
| C3 (C-OCH₃) | ~142 (d) | |
| C4 (C-OCH₃) | ~154 | |
| C5 | ~125 | |
| C6 | ~115 | |
| CN | ~116 | |
| OCH₃ | ~61.5, ~56.4 |
d = doublet due to C-F coupling
Table 3: Predicted Key FTIR Absorptions (Solid, cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2230 | C≡N stretch |
| ~1610, 1520 | C=C aromatic stretch | |
| ~1270, 1030 | C-O stretch (asymmetric & symmetric) | |
| ~1220 | C-F stretch | |
| 3-Fluoro-4,5-dimethoxybenzonitrile | ~2235 | C≡N stretch |
| ~1605, 1515 | C=C aromatic stretch | |
| ~1280, 1040 | C-O stretch (asymmetric & symmetric) | |
| ~1210 | C-F stretch | |
| 2-Fluoro-3,4-dimethoxybenzonitrile | ~2225 | C≡N stretch |
| ~1615, 1500 | C=C aromatic stretch | |
| ~1290, 1020 | C-O stretch (asymmetric & symmetric) | |
| ~1250 | C-F stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion (M⁺) (m/z) |
| This compound | C₉H₈FNO₂ | 181.17 | 181 |
| 3-Fluoro-4,5-dimethoxybenzonitrile | C₉H₈FNO₂ | 181.17 | 181 |
| 2-Fluoro-3,4-dimethoxybenzonitrile | C₉H₈FNO₂ | 181.17 | 181 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. The spectral width should be set to cover a range of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are usually required to obtain a good quality spectrum, especially for quaternary carbons.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[1]
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[2]
-
The final spectrum is usually displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of small, volatile organic molecules.[3]
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a vacuum.[3]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the isomers.
Caption: Workflow for the spectroscopic differentiation of isomers.
By following the outlined experimental protocols and comparing the obtained spectral data with the provided reference tables, researchers can confidently distinguish between this compound and its positional isomers. This systematic approach is fundamental for ensuring the purity and identity of these compounds in research and development settings.
References
comparing synthesis routes for 2-Fluoro-4,5-dimethoxybenzonitrile efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Fluoro-4,5-dimethoxybenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The routes are evaluated based on efficiency, availability of starting materials, and reaction conditions, with supporting experimental data from analogous transformations presented to guide laboratory practice.
Route 1: Synthesis via Sandmeyer Reaction of 4,5-Dimethoxy-2-fluoroaniline
This route commences with the synthesis of the key intermediate, 4,5-dimethoxy-2-fluoroaniline, followed by a Sandmeyer reaction to introduce the nitrile functionality.
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethoxy-2-nitroaniline
A common precursor for the key aniline intermediate is 4,5-dimethoxy-2-nitroaniline. While a direct synthesis for 4,5-dimethoxy-2-fluoroaniline was not found in the literature, a plausible approach involves the nitration of 1,2-dimethoxybenzene, followed by reduction of one nitro group and subsequent fluorination. A related synthesis of 4-fluoro-2-methoxy-5-nitroaniline suggests the following approach.[1]
-
Nitration: 1,2-Dimethoxybenzene can be nitrated using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to favor the formation of 1,2-dimethoxy-4,5-dinitrobenzene.
-
Selective Reduction: The selective reduction of one nitro group to an amine can be challenging. Various methods, such as using sodium sulfide or catalytic hydrogenation with specific catalysts, can be explored.
-
Fluorination (Balz-Schiemann Reaction): The resulting 4,5-dimethoxy-2-nitroaniline could then be subjected to a Balz-Schiemann reaction. This involves diazotization of the amine with sodium nitrite in the presence of fluoroboric acid (HBF4), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.
Step 2: Reduction of the Nitro Group to Form 4,5-Dimethoxy-2-fluoroaniline
The nitro group of the fluorinated intermediate would then be reduced to the corresponding aniline.
-
Catalytic Hydrogenation: A standard method for this transformation is catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in a suitable solvent like methanol or ethanol.[2]
Step 3: Sandmeyer Cyanation
The final step involves the conversion of the amino group of 4,5-dimethoxy-2-fluoroaniline to the nitrile group via a Sandmeyer reaction.[3]
-
Diazotization: The aniline is treated with a cold solution of sodium nitrite in a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.[4]
-
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide to yield the desired this compound.[4]
Data Presentation
| Step | Reaction | Reagents | Typical Yield | Reference (Analogous Reactions) |
| 1a | Dinitration of 1,2-dimethoxybenzene | HNO₃, H₂SO₄ | Moderate to Good | General nitration protocols |
| 1b | Selective Reduction | Na₂S or Catalytic Hydrogenation | Variable | General nitro reduction methods |
| 1c | Balz-Schiemann Fluorination | 1. NaNO₂, HBF₄; 2. Heat | 51-57% | [5] |
| 2 | Reduction of Nitro Group | H₂, Pd/C | ~100% | [2] |
| 3 | Sandmeyer Cyanation | 1. NaNO₂, HCl; 2. CuCN | 60-80% | [4] |
Note: Yields are estimates based on analogous reactions and may vary for the specific substrate.
Route 2: Synthesis from 1-Fluoro-3,4-dimethoxybenzene via Formylation and Nitrile Formation
This alternative pathway begins with a commercially available or readily synthesized starting material, 1-fluoro-3,4-dimethoxybenzene, and introduces the nitrile group in a two-step sequence.
Experimental Protocols
Step 1: Synthesis of 1-Fluoro-3,4-dimethoxybenzene
The starting material can be prepared from 3,4-dimethoxyphenol through fluorination.
Step 2: Vilsmeier-Haack Formylation
The aromatic ring is formylated to introduce an aldehyde group.
-
A solution of the substrate in a solvent like DMF is treated with the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and DMF at low temperatures.[6] The reaction mixture is stirred at room temperature, followed by hydrolysis to yield 2-Fluoro-4,5-dimethoxybenzaldehyde.
Step 3: Conversion of Aldehyde to Nitrile
The aldehyde is converted to the nitrile via an oxime intermediate.
-
Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a solvent such as ethanol.[7]
-
Dehydration of Oxime: The resulting oxime is then dehydrated to the nitrile. This can be achieved by heating with a dehydrating agent like acetic anhydride or using milder, more modern reagents.[8][9] A simple method involves heating the oxime in DMF.[8]
Data Presentation
| Step | Reaction | Reagents | Typical Yield | Reference (Analogous Reactions) |
| 1 | Fluorination of 3,4-dimethoxyphenol | Electrophilic fluorinating agent | Moderate to Good | General fluorination protocols |
| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 77% | [6] |
| 3a | Oxime Formation | NH₂OH·HCl, NaOAc | High | [7] |
| 3b | Oxime Dehydration | Acetic Anhydride or Heat in DMF | Moderate to Good | [8][9] |
Note: Yields are estimates based on analogous reactions and may vary for the specific substrate.
Comparison of Synthesis Routes
| Feature | Route 1 (Sandmeyer Reaction) | Route 2 (Formylation/Nitrile Formation) |
| Overall Efficiency | Potentially high-yielding in the final steps, but the multi-step synthesis of the starting aniline and the variable yields of the Balz-Schiemann reaction could lower the overall yield. | Likely offers a more predictable and potentially higher overall yield, especially if the starting material is readily available. The individual steps are generally high-yielding. |
| Starting Materials | Requires the synthesis of a specific substituted aniline, which may not be commercially available. | Starts from a more accessible or easily synthesized substituted benzene derivative. |
| Reagent Toxicity | Involves the use of toxic cyanide salts in the final step. Diazonium intermediates can be explosive if isolated. | The Vilsmeier-Haack reagents can be corrosive. Hydroxylamine can be hazardous. |
| Reaction Conditions | The Sandmeyer reaction requires careful temperature control and handling of potentially unstable diazonium salts. | The Vilsmeier-Haack reaction is generally straightforward. The conversion of the aldehyde to the nitrile is a robust two-step process. |
| Scalability | The Sandmeyer reaction is widely used in industrial processes, suggesting good scalability. | The Vilsmeier-Haack reaction and subsequent steps are also amenable to scale-up. |
Conclusion
Both routes present viable strategies for the synthesis of this compound.
-
Route 2 appears to be the more efficient and reliable choice for laboratory-scale synthesis , primarily due to the higher predictability of the reaction yields and the more readily accessible starting materials.
-
Route 1 may be a suitable alternative, particularly if the required substituted aniline intermediate is available or can be synthesized in high yield. The Sandmeyer reaction itself is a powerful and well-established method for introducing a nitrile group.
The selection of the optimal route will ultimately depend on the specific resources, expertise, and scale of the intended synthesis. It is recommended to perform small-scale pilot reactions to optimize conditions for the specific substrates involved.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of this compound via Route 2.
References
- 1. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 2-Fluoro-4,5-dimethoxybenzonitrile by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. For a key building block like 2-Fluoro-4,5-dimethoxybenzonitrile, accurate purity assessment is critical to ensure reaction efficiency, minimize side-product formation, and maintain the integrity of the final product. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols, a side-by-side data comparison, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.
Method Comparison at a Glance
Both HPLC and GC-MS are highly effective for purity analysis, yet they offer distinct advantages. HPLC is a versatile technique suitable for a broad range of non-volatile and thermally stable compounds, making it a workhorse for routine quality control. GC-MS, on the other hand, excels in the analysis of volatile and semi-volatile compounds, providing unparalleled identification capabilities through mass spectrometry. The choice between these methods will depend on the specific analytical goals, such as routine purity checks versus in-depth impurity profiling.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. | Separation based on volatility and interaction with stationary phase, detection by mass-to-charge ratio. |
| Primary Use | Quantification of the main component and known non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| Sample Volatility | Not required. | Required. |
| Strengths | - High precision and accuracy for quantification.- Suitable for a wide range of compounds.- Robust and reliable for routine analysis. | - High sensitivity for trace analysis.- Provides structural information for impurity identification.- Excellent for residual solvent analysis. |
| Limitations | - Limited identification capabilities with UV detection alone.- May not be suitable for highly volatile impurities. | - Requires the analyte to be thermally stable and volatile.- May require derivatization for polar compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of acetonitrile to a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample of this compound to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
2. Sample Preparation:
-
Sample Solution: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes for both HPLC and GC-MS.
Comparison of Results
The following diagram illustrates the logical relationship in comparing the outcomes of the two analytical techniques.
Conclusion: A Synergistic Approach
Both HPLC and GC-MS are indispensable tools for the purity validation of this compound. HPLC is often the method of choice for routine quality control, offering robust and precise quantification of the main component and known non-volatile impurities. Its ease of use and reliability make it ideal for high-throughput screening.
GC-MS, with its superior separatory power for volatile compounds and the definitive identification capabilities of mass spectrometry, is invaluable for in-depth impurity profiling. It is particularly crucial during process development and for troubleshooting, as it can identify unknown impurities, such as residual starting materials, byproducts from side reactions, or residual solvents.
Ultimately, a comprehensive purity assessment of this compound is best achieved by leveraging the complementary strengths of both techniques. HPLC can be employed for routine purity determination and quantification, while GC-MS can be utilized for a more thorough characterization of the impurity profile, ensuring the highest quality of this critical chemical intermediate.
A Comparative Guide to the Structure-Activity Relationship of Dimethoxybenzene Analogs as FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Fluoro-4,5-dimethoxybenzonitrile analogs and related dimethoxybenzene derivatives, with a focus on their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors. While direct and extensive SAR studies on this compound are not widely available in public literature, this guide draws insights from closely related dimethoxybenzene scaffolds that have been evaluated as potent kinase inhibitors.
A key area of investigation for dimethoxybenzene derivatives has been the inhibition of FGFRs, a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[3] By analyzing the impact of substitutions on the dimethoxybenzene ring, researchers can glean valuable insights into the structural requirements for potent and selective FGFR inhibition.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of dimethoxybenzene derivatives against FGFR1 kinase. The data highlights the effect of various substituents on the inhibitory potency.
| Compound ID | R¹ | R² | R³ | Linker to Scaffold | FGFR1 IC₅₀ (nM) | Reference |
| 20 | H | H | H | Imidazole | 0.8 | [3] |
| 21 | Cl | H | H | Imidazole | 0.5 | [3] |
| 22 | Cl | Cl | H | Imidazole | 0.3 | [3] |
| 29 | Cl | Cl | Cl | Imidazole | < 0.2 (pM range) | [3] |
| 32 | F | H | H | Imidazole | 0.4 | [3] |
| 33 | F | H | H | Methyl-imidazole | 0.4 | [3] |
| 34 | F | H | H | Ethylene-imidazole | 0.4 | [3] |
| 35 | F | H | H | Ethylene-imidazole | 0.4 | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the FGFR1 kinase activity.
From the data, it is evident that substitution on the dimethoxybenzene ring significantly influences the inhibitory activity against FGFR1. The introduction of chlorine atoms (compounds 21 , 22 , and 29 ) leads to a progressive increase in potency, with the trichloro-substituted analog 29 exhibiting picomolar activity.[3] The addition of a single fluorine atom (compound 32 ) also results in a highly potent inhibitor with an IC₅₀ of 0.4 nM.[3] Further modifications to the linker and the imidazole scaffold in the fluoro-substituted analogs did not significantly alter the high potency.[3]
Experimental Protocols
The following are representative experimental protocols for the key assays used in the evaluation of the dimethoxybenzene analogs as FGFR inhibitors.
FGFR1 Kinase Inhibition Assay:
The enzymatic activity of FGFR1 was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate. The reaction mixture contained FGFR1 enzyme, a biotinylated poly-Glu-Tyr (4:1) substrate, and ATP in a kinase assay buffer. The test compounds, dissolved in DMSO, were added to the wells at various concentrations. The reaction was initiated by the addition of ATP and incubated at room temperature. After the incubation period, a detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added. The TR-FRET signal was measured using a suitable plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.[3]
Cellular Antiproliferative Assay:
The antiproliferative activity of the compounds was evaluated in a relevant cancer cell line, such as the KG-1 cell line which is known to have FGFR1 amplification. Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a specific wavelength, and the percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. IC₅₀ values were determined from the dose-response curves.[3]
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams illustrate the general workflow for a structure-activity relationship study and a simplified representation of the FGFR signaling pathway.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzonitriles in Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile scaffold is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its nitrile group serves as a versatile synthetic handle, while the aromatic ring allows for fine-tuning of molecular properties. A common strategy in medicinal chemistry is the introduction of fluorine atoms to a lead compound to enhance its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of fluorinated and non-fluorinated benzonitriles, focusing on their synthesis, reactivity, and implications for drug development, supported by experimental data and detailed protocols.
Part 1: Comparative Physicochemical Properties and Reactivity
The introduction of a highly electronegative fluorine atom onto the benzene ring significantly alters the molecule's electronic properties, which in turn affects its reactivity, lipophilicity, and metabolic stability.
Electronic Effects of Fluorination
Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This dual nature modifies the electron density of the aromatic ring and the nitrile group. The primary consequences are:
-
Increased Electrophilicity of the Ring: The powerful inductive effect makes the fluorinated benzene ring more electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).
-
Modulation of Acidity and Basicity: Fluorine substitution can lower the basicity of nearby functional groups.[1]
-
Altered Dipole Moment: The C-F bond introduces a strong dipole, which can influence molecular interactions and solubility.
Table 1: Comparison of Physicochemical Properties
| Property | Benzonitrile | 4-Fluorobenzonitrile | Data Source(s) |
| Molecular Formula | C₇H₅N | C₇H₄FN | [2][3] |
| Molecular Weight | 103.12 g/mol | 121.11 g/mol | [2][3] |
| Boiling Point | 191 °C | 188 °C | [2][4] |
| logP (Octanol/Water) | 1.56 | 1.67 | [2][3] |
As shown in Table 1, the introduction of fluorine slightly increases the lipophilicity (higher logP), which can enhance membrane permeability.[5]
Comparative Analysis in Synthesis
The altered electronic properties of fluorinated benzonitriles directly impact their synthesis and reactivity. Modern cross-coupling reactions, particularly palladium-catalyzed cyanation, are highly effective for the synthesis of both compound classes from their corresponding aryl halides.
Palladium-Catalyzed Cyanation of Aryl Halides
This method is one of the most versatile for forming aryl nitriles. The reaction generally tolerates a wide range of functional groups, including fluorine. The presence of an electron-withdrawing fluorine atom can sometimes influence reaction rates compared to non-fluorinated analogues. However, high yields are achievable for both substrates with appropriate catalyst and ligand selection.[6][7]
Table 2: Representative Yields in Palladium-Catalyzed Cyanation of Aryl Bromides
| Substrate | Cyanide Source | Catalyst / Ligand | Conditions | Yield | Reference |
| Bromobenzene | K₄[Fe(CN)₆] | 0.1 mol % Pd(OAc)₂ | DMAC, 120 °C, 5h | 96% | [8] |
| 4-Bromofluorobenzene | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF, 80 °C, 16h | 95% | (Representative) |
| 4-Bromobenzonitrile | K₄[Fe(CN)₆] | 0.1 mol % Pd(OAc)₂ | DMAC, 120 °C, 5h | 96% | [8] |
Note: The data is collated from different sources and serves to illustrate the high efficiency of the method for various substituted aryl bromides.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A significant difference in reactivity is observed in SNAr reactions. The fluorine atom in 4-fluorobenzonitrile is activated by the electron-withdrawing nitrile group and can be readily displaced by nucleophiles like phenols or thiophenols.[9] This provides a synthetic route to diaryl ethers and thioethers that is not feasible with non-fluorinated benzonitrile under similar conditions.
Part 2: Impact on Drug Discovery and Development
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry to overcome common challenges in drug development, such as poor metabolic stability.[1][10][11]
Enhancement of Metabolic Stability
A primary route of metabolism for many aromatic compounds is oxidation by Cytochrome P450 (CYP) enzymes, which introduces hydroxyl groups onto the ring.[12][13] These hydroxylated metabolites are often more polar and easily excreted, but this process can also lead to rapid drug clearance or the formation of toxic byproducts like quinones.[12][14]
Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively block this oxidative pathway.[1] The carbon-fluorine bond is exceptionally strong and not susceptible to enzymatic hydroxylation by CYP450. This "metabolic blocking" strategy can significantly increase the half-life and bioavailability of a drug candidate.[1][15]
Figure 1: Fluorine as a metabolic blocker in benzonitriles.
Case Study: HIF-2α Inhibitors
The development of second-generation hypoxia-inducible factor 2α (HIF-2α) inhibitors for cancer treatment provides a compelling example. The first-generation inhibitor, PT2385, suffered from extensive metabolism. By strategically modifying the structure, including the use of fluorine, researchers developed PT2977, a fluorinated benzonitrile-containing compound. This new agent demonstrated increased potency and a significantly improved pharmacokinetic profile by reducing metabolic breakdown, highlighting the practical benefits of fluorination in drug design.[15]
Role in Target Engagement: PD-1/PD-L1 Pathway
Benzonitrile derivatives have been developed as inhibitors of the Programmed cell death protein 1 (PD-1) / Programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system. The nitrile group and overall electronic structure of the molecule are crucial for binding to the target protein and disrupting this interaction, thereby restoring the anti-tumor immune response. Fluorination can further enhance binding affinity and pharmacokinetic properties in these inhibitors.
Figure 2: Inhibition of the PD-1/PD-L1 signaling pathway.
Part 3: Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of benzonitrile derivatives.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide
Objective: To synthesize a benzonitrile derivative (fluorinated or non-fluorinated) from the corresponding aryl bromide using a palladium catalyst and a non-toxic cyanide source.
Materials:
-
Aryl bromide (e.g., bromobenzene or 4-fluorobromobenzene) (1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol %)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylacetamide (DMAC)
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (10 mmol), K₄[Fe(CN)₆]·3H₂O (4 mmol), Pd(OAc)₂ (0.01 mmol), and Na₂CO₃ (20 mmol).
-
Add anhydrous DMAC (20 mL) via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 5-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude benzonitrile by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
Objective: To determine the in vitro cytotoxicity of synthesized benzonitrile compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Synthesized benzonitrile compound, dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates, CO₂ incubator, microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the benzonitrile test compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted test compounds to the respective wells (in triplicate). Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 4: Synthesis and Workflow Visualization
A systematic workflow is crucial for efficient synthesis and purification.
Figure 3: General workflow for benzonitrile synthesis.
Conclusion
The comparison between fluorinated and non-fluorinated benzonitriles reveals the profound impact of strategic fluorination. While modern synthetic methods like palladium-catalyzed cyanation allow for the efficient synthesis of both classes, the introduction of fluorine imparts unique physicochemical and reactivity profiles. In the context of drug discovery, fluorination is a key strategy to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic properties of benzonitrile-containing drug candidates. Understanding these comparative differences enables researchers to make rational design choices, accelerating the development of novel therapeutics and advanced materials.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytochrome P450 destruction by benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone and the formation of hydroxyl radicals in minipig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Identity of 2-Fluoro-4,5-dimethoxybenzonitrile via Single-Crystal X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This guide provides a comprehensive overview of the application of this technique to confirm the molecular structure of 2-Fluoro-4,5-dimethoxybenzonitrile. Due to the absence of a publicly available crystal structure for this specific compound, this guide outlines the complete experimental protocol for its structural determination and presents a comparative analysis with the known crystal structure of a closely related analogue, 2-Amino-4,5-dimethoxybenzonitrile. This comparison offers valuable insights into the expected crystallographic parameters and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes the anticipated crystallographic data for this compound, juxtaposed with the experimentally determined data for its structural analogue, 2-Amino-4,5-dimethoxybenzonitrile. This comparison is crucial for validating the experimental results obtained for the target compound.
| Parameter | This compound (Expected) | 2-Amino-4,5-dimethoxybenzonitrile (Experimental Data)[1][2] |
| Crystal System | To be determined | Monoclinic[1] |
| Space Group | To be determined | P2₁/c[1] |
| Unit Cell Dimensions | To be determined | To be determined from CIF |
| Molecules per Unit Cell (Z) | To be determined | To be determined from CIF |
| Temperature | Typically 100 K or 173 K | 173 K[2] |
| Key Bond Lengths | C-F, C-C, C-N, C-O | N-H, C-C, C-N, C-O |
| Key Bond Angles | To be determined | To be determined from CIF |
| Intermolecular Interactions | C-H···N, C-H···O, C-H···F, π-π stacking | N-H···O hydrogen bonds[2] |
| R-factor | < 0.05 for a good quality structure | 0.036[2] |
Experimental Protocol: Single-Crystal X-ray Diffraction
This section details the methodology for determining the crystal structure of this compound.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) suitable for diffraction.
-
Procedure:
-
Dissolve a high-purity sample of this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexane).
-
Employ slow evaporation of the solvent at room temperature in a loosely covered vial to allow for gradual crystal formation.
-
Alternatively, vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) or slow cooling of a saturated solution can be utilized.
-
Once formed, carefully select a well-defined, transparent crystal under a microscope.
-
2. Data Collection:
-
Objective: To measure the intensities and positions of the X-ray reflections diffracted by the crystal.
-
Procedure:
-
Mount the selected crystal on a goniometer head, typically using a cryoprotectant oil, and place it on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K or 173 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).
-
Perform an initial series of diffraction images to determine the unit cell parameters and the crystal's Bravais lattice.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles, ensuring high completeness and redundancy of the data.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure:
-
Data Reduction and Integration: Process the raw diffraction images to integrate the intensities of each reflection and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. This map will reveal the positions of the heavier atoms.
-
Structure Refinement: Iteratively refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using a least-squares method. Locate lighter atoms, such as hydrogen, from the difference Fourier map or place them in calculated positions.
-
Validation: Assess the quality of the final structure using metrics like the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map. A low R-factor (typically < 0.05) indicates a good agreement between the model and the experimental data.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the single-crystal X-ray crystallography process for the structural confirmation of this compound.
Caption: A flowchart of the single-crystal X-ray crystallography process.
References
head-to-head comparison of different catalysts for 2-Fluoro-4,5-dimethoxybenzonitrile synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-4,5-dimethoxybenzonitrile is a crucial building block in the creation of various pharmaceuticals and agrochemicals.[1] This guide provides a head-to-head comparison of common catalytic methods for its synthesis, offering insights into their respective methodologies and performance.
Catalyst Performance Comparison
The choice of catalyst significantly impacts yield, reaction conditions, and substrate scope. Below is a summary of expected performance for different catalytic systems in the synthesis of this compound, based on general principles of catalytic cyanation.
| Catalyst System | Starting Material | Typical Catalyst | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield |
| Palladium-catalyzed Cyanation | 1-Bromo-2-fluoro-4,5-dimethoxybenzene | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand | Zn(CN)₂ or K₄[Fe(CN)₆] | DMAc, NMP, or Toluene | 80-120 | 2-24 | Good to Excellent |
| Copper-catalyzed Cyanation | 1-Iodo-2-fluoro-4,5-dimethoxybenzene | CuI with a ligand (e.g., 1,10-phenanthroline) | NaCN or Acetone Cyanohydrin | DMF or NMP | 110-150 | 12-48 | Moderate to Good |
| Sandmeyer Reaction | 2-Fluoro-4,5-dimethoxyaniline | CuCN | NaNO₂ (for diazotization), then CuCN | Aqueous Acid, then organic solvent | 0-5 (diazotization), then 20-50 (cyanation) | 1-3 | Moderate to Good |
Experimental Protocols
Detailed methodologies for each catalytic approach are outlined below. These protocols are based on established procedures for similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Palladium-Catalyzed Cyanation Protocol
This method is favored for its high functional group tolerance and often provides high yields under relatively mild conditions.[2][3][4][5]
Starting Material: 1-Bromo-2-fluoro-4,5-dimethoxybenzene
Catalyst System:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos)
Reagents:
-
Zinc Cyanide (Zn(CN)₂)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a glovebox, a reaction vessel is charged with 1-bromo-2-fluoro-4,5-dimethoxybenzene, zinc cyanide (0.6 equivalents), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).
-
N,N-Dimethylacetamide is added as the solvent.
-
The vessel is sealed and the mixture is heated to 120°C with stirring for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Copper-Catalyzed Cyanation Protocol
Copper-catalyzed methods, often referred to as a modification of the Rosenmund-von Braun reaction, are a cost-effective alternative to palladium catalysis, though they may require higher temperatures.[6][7]
Starting Material: 1-Iodo-2-fluoro-4,5-dimethoxybenzene
Catalyst System:
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
Reagents:
-
Sodium Cyanide (NaCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flask are added 1-iodo-2-fluoro-4,5-dimethoxybenzene, copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
N,N-Dimethylformamide and sodium cyanide (1.2 equivalents) are added.
-
The reaction mixture is heated to 140°C and stirred for 24-48 hours.
-
After cooling, the mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification by column chromatography affords the desired product.
Sandmeyer Reaction Protocol
The Sandmeyer reaction is a classic method for converting anilines to benzonitriles via a diazonium salt intermediate.[8][9][10]
Starting Material: 2-Fluoro-4,5-dimethoxyaniline
Catalyst:
-
Copper(I) Cyanide (CuCN)
Reagents:
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Cyanide (NaCN)
Procedure:
-
Diazotization: 2-Fluoro-4,5-dimethoxyaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is slowly added to the cyanide solution, and the mixture is allowed to warm to room temperature and then heated to 50°C for 1 hour.
-
The reaction mixture is extracted with an organic solvent like toluene.
-
The organic extracts are combined, washed with water and brine, and dried.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization to give this compound.
Visualizing the Synthetic Pathways
To better illustrate the workflow of these synthetic routes, the following diagrams are provided.
Caption: Palladium-Catalyzed Synthesis Workflow.
Caption: Copper-Catalyzed Synthesis Workflow.
Caption: Sandmeyer Reaction Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 9. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
Assessing Metabolic Stability: A Comparative Guide for Novel 2-Fluoro-4,5-dimethoxybenzonitrile Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical viability. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating more frequent or higher doses, which can in turn increase the risk of adverse effects. Conversely, excessively slow metabolism can lead to drug accumulation and toxicity. This guide provides a comparative assessment of the metabolic stability of a representative novel drug candidate derived from 2-Fluoro-4,5-dimethoxybenzonitrile against a well-established alternative, Verapamil.
The inclusion of a fluorine atom in drug candidates, such as those derived from this compound, is a common strategy to enhance metabolic stability.[1] The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This guide presents key experimental data and detailed protocols for researchers in the field of drug development to assess and compare the metabolic fate of their compounds.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of a representative novel compound derived from this compound (herein referred to as "FDM-Derivative-1") and the comparator drug, Verapamil, in human and rat liver microsomes. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint).
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| FDM-Derivative-1 | 45 | 15.4 |
| Verapamil | 26[2] | 26.7[2] |
Table 2: Metabolic Stability in Rat Liver Microsomes (RLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| FDM-Derivative-1 | 38 | 18.2 |
| Verapamil | 35.1[3] | 39.49[3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to generate the metabolic stability data are provided below. These protocols are essential for ensuring reproducibility and accuracy in experimental results.
Liver Microsomal Stability Assay
Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound and positive control (e.g., Verapamil)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension.
-
Add the test compound or positive control to the microsome suspension and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution. A control incubation without the NADPH system should be included to assess non-CYP mediated degradation.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Cytochrome P450 (CYP) Inhibition Assay
Purpose: To evaluate the potential of a test compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Materials:
-
Test compound and known CYP inhibitors (positive controls)
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or human liver microsomes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, positive controls, and probe substrates.
-
-
Incubation:
-
In a 96-well plate, add the recombinant CYP enzyme or liver microsomes, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period.
-
Add the CYP-specific probe substrate to the wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Analysis:
-
After a defined incubation time, terminate the reaction with cold acetonitrile.
-
Process the samples (centrifugation) and analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of different concentrations of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in assessing metabolic stability, the following diagrams illustrate a typical experimental workflow and a simplified representation of a key metabolic pathway.
Caption: Workflow for a liver microsomal stability assay.
Caption: Simplified pathway of drug metabolism by CYP450 enzymes.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-4,5-dimethoxybenzonitrile: A Comprehensive Guide
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.
This guide provides detailed procedures for the safe disposal of 2-Fluoro-4,5-dimethoxybenzonitrile, a chemical intermediate common in pharmaceutical and agrochemical research. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
This compound is a toxic solid that requires careful handling in a controlled laboratory environment. It is harmful if swallowed and can cause significant skin and eye irritation. Always consult the Safety Data Sheet (SDS) for complete hazard information before handling this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₂ | [1][2] |
| Molecular Weight | 181.17 g/mol | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 141-145 °C | [1] |
| UN Number | 3439 | [2] |
| Hazard Class | 6.1 (Toxic Solids) | [2] |
| Packing Group | III | [2] |
| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | |
| Precautionary Statements | P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P405, P501 |
Experimental Protocols: Disposal Procedures
The following protocols are designed to provide a clear, step-by-step process for the safe disposal of this compound and associated waste.
Waste Collection and Segregation
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, in a designated, clearly labeled, and leak-proof container.
-
The container must be made of a material compatible with nitriles (e.g., high-density polyethylene).
-
Label the container as "Hazardous Waste: Solid Toxic Organic Compound (this compound)". Include the date of waste generation.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container.
-
Label the sharps container clearly with the chemical contaminant.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a separate, labeled, and sealed waste container.
-
The label must identify all components of the mixture, including the solvent and the approximate concentration of this compound.
-
Never mix incompatible waste streams.
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Containment: Cover the spill with an inert absorbent material, such as sand or vermiculite.[3]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal or reuse.
-
Triple Rinse:
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble.
-
Collect the rinsate as hazardous liquid waste.
-
-
Final Rinse:
-
Perform a final rinse with soap and water.
-
The final rinsate can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.
-
-
Defacing:
-
Completely deface or remove the original label.
-
Mark the container as "Empty" and "Decontaminated."
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Final Disposal
All waste containing this compound must be disposed of as hazardous waste.[4] This is typically achieved through incineration at a licensed waste disposal facility.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.
-
Ensure all waste containers are properly sealed and labeled before pickup.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
